1,5-Dibromo-3-ethyl-2-iodobenzene
Description
The exact mass of the compound this compound is 389.79387 g/mol and the complexity rating of the compound is 129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dibromo-3-ethyl-2-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2I/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFJAYNKMFGPFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,5-Dibromo-3-ethyl-2-iodobenzene
CAS Number: 1160573-80-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,5-Dibromo-3-ethyl-2-iodobenzene, a halogenated aromatic compound. Due to the limited availability of specific experimental data for this particular molecule, this guide leverages information from structurally related compounds to provide a predictive profile and potential experimental frameworks. This document is intended to serve as a foundational resource for researchers interested in the synthesis, properties, and potential applications of this and similar polyhalogenated benzene derivatives.
Chemical Identity and Properties
| Property | 1,3-Dibromo-5-iodobenzene | 1-Bromo-2-iodobenzene | 1-Ethyl-2-iodobenzene |
| CAS Number | 19752-57-9 | 583-55-1 | 18282-40-1 |
| Molecular Formula | C₆H₃Br₂I | C₆H₄BrI | C₈H₉I |
| Molecular Weight | 361.80 g/mol | 282.90 g/mol | 232.06 g/mol |
| Appearance | Solid | Liquid | - |
| Boiling Point | - | - | - |
| Melting Point | - | - | - |
| Density | - | - | - |
Data for related compounds is provided for estimation purposes. Experimental determination is required for precise values of this compound.
Postulated Synthesis Protocol
A plausible synthetic route to this compound can be designed based on established methodologies for the halogenation of substituted benzenes. A common approach involves the electrophilic aromatic substitution of an appropriately substituted precursor. Given the substitution pattern, a multi-step synthesis is likely required. A generalized workflow is proposed below.
Hypothetical Synthetic Pathway:
A potential synthetic route could start from a readily available ethylbenzene derivative, followed by sequential bromination and iodination reactions. The directing effects of the substituents at each step are crucial for achieving the desired 1,2,3,5-substitution pattern.
Figure 1. A potential synthetic pathway for this compound.
Detailed Experimental Steps (Hypothetical):
-
Diazotization of 3-Bromo-5-ethylaniline:
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Dissolve 3-bromo-5-ethylaniline in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.
-
Stir the resulting diazonium salt solution for a short period.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to drive the reaction to completion, observed by the cessation of nitrogen gas evolution.
-
Extract the product, 1,5-dibromo-3-ethylbenzene, with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
-
Iodination:
-
Dissolve the purified 1,5-dibromo-3-ethylbenzene in a suitable solvent such as acetic acid or a mixture of sulfuric acid and water.
-
Add iodine and an oxidizing agent, such as iodic acid or nitric acid, to the solution.
-
Heat the reaction mixture to facilitate the electrophilic iodination at the position ortho to the iodine and meta to the bromine atoms.
-
Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer to remove residual acid and iodine.
-
Dry the organic layer and remove the solvent to yield the crude product.
-
Purify the final compound, this compound, by a suitable method such as recrystallization or column chromatography.
-
Potential Applications in Research and Drug Development
Polyhalogenated aromatic compounds are valuable building blocks in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The distinct reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions.
Potential Experimental Workflow: Cross-Coupling Reactions
This compound could serve as a versatile substrate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. The higher reactivity of the C-I bond typically allows for selective reaction at this position, leaving the C-Br bonds available for subsequent transformations.
Figure 2. Potential cross-coupling reactions utilizing this compound.
This selective functionalization is a powerful tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and organic electronic materials. The ethyl group also provides a handle for further modification or can influence the steric and electronic properties of the resulting products.
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for similar halogenated aromatic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Halogenated organic compounds can be irritants to the skin, eyes, and respiratory tract. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a chemical compound with potential as a synthetic intermediate. While specific experimental data is scarce, this guide provides a framework for its synthesis and potential applications based on the well-established chemistry of related polyhalogenated aromatic compounds. Further experimental investigation is necessary to fully characterize its properties and explore its utility in research and development.
An In-depth Technical Guide to the Chemical Properties of 1,5-Dibromo-3-ethyl-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
1,5-Dibromo-3-ethyl-2-iodobenzene is a polyhalogenated aromatic compound. Its chemical behavior is dictated by the interplay of the inductive and resonance effects of the halogen substituents and the activating effect of the ethyl group on the benzene ring.
Physical and Chemical Data
The following table summarizes the estimated physical and chemical properties of this compound. These values are extrapolated from data for related compounds such as 1,3-dibromo-5-iodobenzene and other halogenated ethylbenzenes.
| Property | Estimated Value | Notes |
| Molecular Formula | C₈H₇Br₂I | Based on structural components. |
| Molecular Weight | 417.85 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar polyhalogenated benzenes. |
| Boiling Point | > 300 °C | Expected to be high due to the high molecular weight and halogen substituents. |
| Melting Point | Not available | Likely to be in the range of room temperature to slightly elevated temperatures. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, diethyl ether, toluene). | Typical for non-polar aromatic compounds. |
| Density | > 2 g/cm³ | Halogenated compounds are significantly denser than water. |
Synthesis and Reactivity
A plausible synthetic route for this compound could start from a readily available substituted aniline. A potential pathway is outlined below.
Proposed Synthetic Pathway
Caption: Proposed Sandmeyer-type reaction for the synthesis of this compound.
Reactivity
The reactivity of the benzene ring is influenced by the directing effects of the substituents. The ethyl group is an ortho-, para-director and an activating group. The bromine and iodine atoms are ortho-, para-directors but are deactivating due to their strong inductive electron-withdrawing effect.
-
Electrophilic Aromatic Substitution: Further substitution on the ring is possible, though the deactivating effect of the halogens will require harsh reaction conditions. The position of substitution will be directed by the combined effects of all substituents.
-
Metal-Halogen Exchange: The carbon-iodine bond is the weakest among the carbon-halogen bonds present, making it the most likely site for metal-halogen exchange reactions, for example, with organolithium reagents. This can be a useful strategy for further functionalization.
-
Cross-Coupling Reactions: The bromo and iodo substituents can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
Experimental Protocols (Generalized)
The following are generalized experimental protocols for key reactions that could be involved in the synthesis and further modification of this compound.
Diazotization and Iodination (Sandmeyer-type Reaction)
This protocol outlines the conversion of a substituted aniline to the corresponding iodo-compound.
Caption: A generalized experimental workflow for a Sandmeyer-type iodination reaction.
Methodology:
-
Diazotization: The starting aniline is dissolved in a cooled aqueous acid solution (e.g., hydrochloric acid). A solution of sodium nitrite in water is then added dropwise while maintaining the temperature between 0 and 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
-
Iodination: The freshly prepared diazonium salt solution is added portion-wise to a solution of potassium iodide in water. The reaction is often accompanied by the evolution of nitrogen gas. The mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
Workup and Purification: The reaction mixture is extracted with a suitable organic solvent. The organic layer is washed to remove any remaining iodine and then dried. The solvent is removed under reduced pressure, and the crude product is purified by an appropriate method such as column chromatography or distillation.
Spectroscopic Data (Predicted)
No experimental spectroscopic data for this compound is currently available. The following table provides predicted chemical shifts and key spectral features based on the analysis of similar compounds.
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aromatic protons: Two singlets or two doublets with very small coupling constants in the range of δ 7.0-8.0 ppm.- Ethyl group: A quartet around δ 2.5-3.0 ppm (CH₂) and a triplet around δ 1.2-1.5 ppm (CH₃). |
| ¹³C NMR | - Aromatic carbons: Six signals in the aromatic region (δ 110-150 ppm). Carbons attached to halogens will show characteristic shifts (C-I being the most upfield, followed by C-Br).- Ethyl group: Two signals in the aliphatic region (δ 15-30 ppm). |
| Mass Spectrometry (EI) | - Molecular ion (M⁺) peak at m/z corresponding to the molecular weight (417.85 for C₈H₇⁷⁹Br₂¹²⁷I).- Characteristic isotopic pattern due to the presence of two bromine atoms (¹:²:¹ ratio for M, M+2, M+4).- Fragmentation pattern would likely involve the loss of halogens and the ethyl group. |
| Infrared (IR) | - C-H stretching (aromatic): ~3050-3100 cm⁻¹.- C-H stretching (aliphatic): ~2850-2970 cm⁻¹.- C=C stretching (aromatic): ~1450-1600 cm⁻¹.- C-Br stretching: ~500-650 cm⁻¹.- C-I stretching: ~480-600 cm⁻¹. |
Safety and Handling
Polyhalogenated aromatic compounds should be handled with care, assuming they are potentially toxic and irritant.
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General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Health Hazards: May cause skin and eye irritation. May be harmful if inhaled or swallowed.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
This technical guide provides a theoretical framework for understanding the chemical properties of this compound. All information presented should be used as a starting point for further experimental investigation.
Synthesis of 1,5-Dibromo-3-ethyl-2-iodobenzene via Electrophilic Aromatic Substitution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed multi-step synthesis of the novel polysubstituted aromatic compound, 1,5-Dibromo-3-ethyl-2-iodobenzene. The synthetic strategy is centered around a series of electrophilic aromatic substitution reactions, beginning with the commercially available starting material, acetophenone. This document provides a detailed logical framework for the synthesis, including proposed experimental protocols and a summary of expected quantitative data.
Synthetic Strategy Overview
The synthesis of this compound is designed as a three-step process. The retrosynthetic analysis indicates that the target molecule can be obtained from the iodination of 1,3-dibromo-5-ethylbenzene. This intermediate, in turn, can be synthesized by the reduction of 3,5-dibromoacetophenone. The synthesis of 3,5-dibromoacetophenone is proposed to proceed via the direct dibromination of acetophenone. The acetyl group is strategically employed as a meta-director to facilitate the desired 1,3-dibromination pattern on the benzene ring. Following the bromination, the acetyl group is reduced to an ethyl group, and finally, the iodine atom is introduced at the sterically hindered but electronically activated position ortho to the ethyl group.
An In-depth Technical Guide to the Iodination of 1,5-Dibromo-3-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic strategies for the iodination of 1,5-dibromo-3-ethylbenzene, a key transformation for the introduction of an iodine moiety onto a substituted benzene ring. The presence of both activating (ethyl) and deactivating (bromo) groups on the aromatic core presents unique challenges and opportunities for regioselective synthesis. This document outlines two primary approaches: direct electrophilic iodination and a multi-step indirect method involving a Sandmeyer reaction. Detailed experimental protocols, data presentation in tabular format, and process diagrams are provided to facilitate practical application in a research and development setting.
Theoretical Considerations: Regioselectivity
The substitution pattern of 1,5-dibromo-3-ethylbenzene dictates the probable site of electrophilic iodination. The ethyl group is an activating ortho-, para-director, while the bromine atoms are deactivating ortho-, para-directors. The directing effects of these substituents are summarized below:
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Ethyl group (at C3): Activates and directs to positions C2, C4, and C6.
-
Bromo groups (at C1 and C5): Deactivate and direct to positions C2, C4, C6 (for the C1 bromine) and C2, C4, C6 (for the C5 bromine).
Considering that positions C1 and C5 are already substituted, the sterically less hindered and electronically favorable position for iodination is C2 . This position is ortho to the activating ethyl group and meta to both deactivating bromine atoms, making it the most likely product of electrophilic aromatic substitution.
Synthetic Approaches
Two principal methodologies are proposed for the synthesis of 1,5-dibromo-2-iodo-3-ethylbenzene:
-
Method A: Direct Electrophilic Iodination. This approach involves the direct reaction of 1,5-dibromo-3-ethylbenzene with an electrophilic iodine source. Due to the deactivating nature of the bromine atoms, strong activating conditions are generally required.
-
Method B: Indirect Iodination via Sandmeyer Reaction. This multi-step route involves the synthesis of an aniline precursor, 2,6-dibromo-4-ethylaniline, followed by diazotization and subsequent displacement of the diazonium group with iodide.
The choice between these methods will depend on factors such as substrate availability, desired purity, and scalability.
Data Presentation: Reagents and Conditions
The following tables summarize the key quantitative data for the proposed synthetic routes.
Table 1: Reagents and Conditions for Direct Electrophilic Iodination (Method A)
| Reagent System | Oxidizing/Activating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| I₂ / HIO₄ | Periodic Acid | Acetic Acid / H₂SO₄ | 25 - 70 | 12 - 48 | 60 - 85 |
| N-Iodosuccinimide (NIS) | H₂SO₄ or Trifluoroacetic Acid | Dichloromethane or Acetonitrile | 0 - 25 | 2 - 16 | 70 - 90 |
| I₂ / NaIO₃ | Sodium Iodate | Acetic Acid / H₂SO₄ | 25 - 80 | 8 - 24 | 65 - 80 |
Table 2: Reagents and Conditions for Indirect Iodination via Sandmeyer Reaction (Method B)
| Step | Reagents | Solvent | Temperature (°C) |
| 1. Diazotization | 2,6-dibromo-4-ethylaniline, NaNO₂, H₂SO₄/H₂O | Water | 0 - 5 |
| 2. Iodination | Potassium Iodide (KI) | Water | 0 - 25 |
Experimental Protocols
Method A: Direct Electrophilic Iodination using N-Iodosuccinimide (NIS)
This protocol is adapted from general procedures for the iodination of deactivated arenes.[1][2]
Materials:
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1,5-dibromo-3-ethylbenzene
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 1,5-dibromo-3-ethylbenzene (1.0 eq.) in anhydrous dichloromethane (10 mL per mmol of substrate) in a round-bottom flask, add N-Iodosuccinimide (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq.) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium thiosulfate.
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Stir until the color of iodine disappears.
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Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 1,5-dibromo-2-iodo-3-ethylbenzene.
Method B: Indirect Iodination via Sandmeyer Reaction
This method relies on the commercially available 2,6-dibromo-4-ethylaniline.[3][4]
Step 1: Diazotization of 2,6-dibromo-4-ethylaniline
Materials:
-
2,6-dibromo-4-ethylaniline
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Deionized water
-
Ice
Procedure:
-
In a beaker, slowly add concentrated sulfuric acid (2.5 eq.) to deionized water (10 mL per mmol of aniline) while cooling in an ice bath.
-
To this cold acid solution, add 2,6-dibromo-4-ethylaniline (1.0 eq.) portion-wise with stirring, maintaining the temperature between 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature strictly between 0-5 °C. Stir for an additional 30 minutes at this temperature. The resulting solution contains the diazonium salt.
Step 2: Iodination
Materials:
-
Diazonium salt solution from Step 1
-
Potassium Iodide (KI)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a separate flask, dissolve potassium iodide (1.5 eq.) in a minimal amount of deionized water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Gas evolution (N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (2 x 15 mL) to remove any residual iodine, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to yield 1,5-dibromo-2-iodo-3-ethylbenzene.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Direct Electrophilic Iodination Pathway.
References
An In-depth Technical Guide to the Sandmeyer Reaction for the Synthesis of 1,5-Dibromo-3-ethyl-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Sandmeyer reaction for the synthesis of 1,5-Dibromo-3-ethyl-2-iodobenzene, a key intermediate in various synthetic applications. This document details the underlying chemistry, provides a plausible experimental protocol, and presents the reaction pathway and workflow in a clear, visual format.
Introduction to the Sandmeyer Reaction
The Sandmeyer reaction is a versatile and widely used chemical process for the transformation of a primary aromatic amine into a variety of functional groups via an aryl diazonium salt intermediate.[1][2] Discovered by Traugott Sandmeyer in 1884, this reaction is a cornerstone of aromatic chemistry, enabling the synthesis of compounds that are often difficult to prepare by other means. The reaction typically involves two main steps: the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a nucleophile.
For the synthesis of aryl iodides, a variation of the classical Sandmeyer reaction is employed. While many Sandmeyer reactions utilize a copper(I) salt as a catalyst, the introduction of an iodine substituent is typically achieved by treating the aryl diazonium salt with a solution of potassium iodide, and this process does not necessarily require a copper catalyst.[2][3]
This guide focuses on the application of this reaction to synthesize this compound from 2,6-dibromo-4-ethylaniline.
Reaction Pathway and Mechanism
The synthesis of this compound from 2,6-dibromo-4-ethylaniline proceeds through a two-step sequence:
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Diazotization: The primary aromatic amine, 2,6-dibromo-4-ethylaniline, is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid such as sulfuric acid (H₂SO₄). This reaction, carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, results in the formation of the 2,6-dibromo-4-ethylbenzenediazonium salt.
-
Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion acts as a nucleophile, displacing the dinitrogen gas (N₂), a very stable leaving group, to yield the final product, this compound.
The overall reaction is depicted in the following pathway diagram:
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
The following is a plausible experimental protocol for the synthesis of this compound, based on general procedures for Sandmeyer iodinations of substituted anilines.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Source |
| 2,6-Dibromo-4-ethylaniline | 278.98 | ≥95% | Commercially available |
| Sodium Nitrite (NaNO₂) | 69.00 | ≥97% | Standard supplier |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 95-98% | Standard supplier |
| Potassium Iodide (KI) | 166.00 | ≥99% | Standard supplier |
| Diethyl Ether (Et₂O) | 74.12 | Anhydrous | Standard supplier |
| Sodium Bicarbonate (NaHCO₃), saturated solution | 84.01 | - | Prepared in-house |
| Sodium Thiosulfate (Na₂S₂O₃), 10% solution | 158.11 | - | Prepared in-house |
| Magnesium Sulfate (MgSO₄), anhydrous | 120.37 | - | Standard supplier |
| Deionized Water | 18.02 | - | In-house |
Step-by-Step Procedure
Step 1: Diazotization of 2,6-Dibromo-4-ethylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2,6-dibromo-4-ethylaniline (1.0 eq).
-
Add a mixture of concentrated sulfuric acid (2.5-3.0 eq) and deionized water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1-1.2 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the aniline suspension via the dropping funnel, ensuring the temperature is maintained between 0 and 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate beaker, prepare a solution of potassium iodide (1.5-2.0 eq) in deionized water.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with stirring. A vigorous evolution of nitrogen gas will be observed.
-
After the initial effervescence subsides, gently warm the reaction mixture to room temperature and then to 40-50 °C for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume).
-
Combine the organic extracts and wash them successively with a 10% sodium thiosulfate solution (to remove any residual iodine), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure this compound.
Quantitative Data
The following table summarizes the typical molar equivalents and expected yield for this reaction, based on similar transformations reported in the literature.
| Reactant/Product | Molar Equivalents | Notes |
| 2,6-Dibromo-4-ethylaniline | 1.0 | Starting material |
| Sodium Nitrite | 1.1 - 1.2 | Slight excess to ensure complete diazotization |
| Sulfuric Acid | 2.5 - 3.0 | Provides the acidic medium and protonates the nitrous acid precursor |
| Potassium Iodide | 1.5 - 2.0 | Serves as the iodide source |
| This compound | - | Expected Yield: 60-75% |
Note: The yield is an estimate based on analogous reactions and may vary depending on the specific reaction conditions and purification efficiency.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Diazonium salts can be explosive when isolated and dry. Therefore, they should always be prepared in solution and used immediately.
-
The reaction is exothermic and requires careful temperature control, especially during the addition of sodium nitrite.
-
Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diethyl ether is highly flammable. All operations involving diethyl ether should be performed in a well-ventilated fume hood, away from ignition sources.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
Conclusion
The Sandmeyer reaction provides an effective method for the synthesis of this compound from 2,6-dibromo-4-ethylaniline. Careful control of the reaction conditions, particularly temperature during the diazotization step, is crucial for achieving a good yield and ensuring the safety of the procedure. The protocol outlined in this guide serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
In-Depth Technical Guide: 1,5-Dibromo-3-ethyl-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety, handling, and physicochemical properties of 1,5-Dibromo-3-ethyl-2-iodobenzene (CAS No. 1160573-80-7). Due to the limited availability of experimental data, this document incorporates predicted values from computational models to offer as complete a profile as possible for research and development applications.
Chemical Identity and Properties
This compound is a halogenated aromatic compound with the molecular formula C₈H₇Br₂I. Its structure features a benzene ring substituted with two bromine atoms, one iodine atom, and one ethyl group.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 1160573-80-7 | Safety Data Sheet |
| Molecular Formula | C₈H₇Br₂I | Safety Data Sheet |
| Molecular Weight | 417.85 g/mol | Calculated |
| Appearance | No data available | - |
| Melting Point | Predicted: 50-90 °C | Computational Prediction |
| Boiling Point | Predicted: 330-370 °C | Computational Prediction |
| Density | Predicted: 2.2-2.4 g/cm³ | Computational Prediction |
| Solubility in Water | No data available (Expected to be low) | Safety Data Sheet |
Safety and Hazard Information
As with any chemical compound, this compound should be handled with care in a well-ventilated laboratory setting, utilizing appropriate personal protective equipment (PPE). The available Safety Data Sheet (SDS) indicates a lack of specific toxicological data. Therefore, it is prudent to treat this compound as potentially hazardous.
Table 2: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed. (Predicted) | P264, P270, P301+P312, P501 |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. (Predicted) | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation. (Predicted) | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation. (Predicted) | P261, P271, P304+P340, P312, P403+P233, P501 |
Note: Hazard statements and precautionary measures are based on predictions for structurally similar compounds and should be treated as a guideline in the absence of experimental data.
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
Experimental Protocols
General Analytical Methods for Halogenated Benzenes
While a specific analytical method for this compound has not been documented in publicly available literature, general methods for halogenated benzenes can be adapted. These typically involve chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard and highly effective method for the separation and identification of halogenated organic compounds.[1] A non-polar or mid-polarity capillary column would likely be suitable for separation. The mass spectrometer allows for confirmation of the molecular weight and fragmentation pattern, aiding in structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) can also be used for the analysis of halogenated aromatic compounds.[2] UV detection is typically employed.[2]
Conceptual Synthesis Pathway
Biological Activity and Drug Development Applications
There is currently no publicly available information detailing the biological activity, signaling pathways, or specific applications of this compound in drug development. Halogenated benzene derivatives are a broad class of compounds with diverse biological activities, and as such, this molecule could be of interest as a scaffold or intermediate in medicinal chemistry. Further research is required to elucidate any potential therapeutic applications.
Handling and Storage
-
Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, national, and international regulations. Do not allow it to enter the environment.
Disclaimer: This document is intended for informational purposes only and is based on the limited data available. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used as the sole basis for safety and handling decisions. Researchers should always consult the most up-to-date SDS from the supplier and conduct a thorough risk assessment before using this chemical.
References
An In-depth Technical Guide to Handling 1,5-Dibromo-3-ethyl-2-iodobenzene for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive handling precautions for 1,5-Dibromo-3-ethyl-2-iodobenzene (CAS No. 1160573-80-7), a polyhalogenated aromatic compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates safety and handling information from structurally similar chemicals. Researchers should handle this compound with the utmost care, assuming it possesses similar or greater hazards than its analogues.
Hazard Identification and Classification
Based on the hazard classifications of similar bromo- and iodo-substituted benzene derivatives, this compound is anticipated to be classified as follows:
-
Skin Corrosion/Irritation: Category 2. Causes skin irritation.[1][2][3]
-
Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[1][2][3]
Pictogram:
Signal Word: Warning
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash face, hands, and any exposed skin thoroughly after handling.[1][2]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[2]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[2]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]
-
P405: Store locked up.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3]
Physicochemical Data of Structurally Similar Compounds
The following table summarizes key physicochemical properties of related halogenated benzenes to provide an estimate of the expected properties of this compound.
| Property | 1-Bromo-3-iodobenzene | 1-Bromo-4-iodobenzene | 1,3-Dibromo-5-iodobenzene |
| CAS Number | 591-18-4 | 589-87-7 | 19752-57-9 |
| Molecular Formula | C₆H₄BrI | C₆H₄BrI | C₆H₃Br₂I |
| Molecular Weight | 282.90 g/mol | 282.90 g/mol | 361.80 g/mol [4] |
| Appearance | Light yellow liquid | Off-white to yellow crystalline solid | White needles |
| Boiling Point | 257 °C | 251-252 °C | 302.7 °C (Predicted)[5] |
| Melting Point | -9 °C | 91-92 °C | 122.5-123.5 °C[5] |
| Solubility | Insoluble in water | Insoluble in water | Insoluble in water |
Experimental Protocols: Safe Handling and Use
The following protocols are generalized for handling polyhalogenated aromatic compounds and should be adapted to specific experimental needs in a properly equipped laboratory.
3.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling the substance to determine the appropriate PPE.
Caption: Required Personal Protective Equipment for handling the compound.
3.2. Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.
-
Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the work area.[1]
3.3. General Handling Workflow
The following diagram outlines a safe workflow for handling this compound.
Caption: A generalized workflow for the safe handling of the compound.
First-Aid Measures
These measures are based on the expected hazards and should be administered by trained personnel while seeking immediate medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill and Leak Procedures
-
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[6] Place the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Alert emergency personnel. Prevent the spill from entering drains or waterways.[6]
-
Ventilation: Ensure adequate ventilation during cleanup.
-
Personal Protection: Wear appropriate PPE, including a respirator, during cleanup.
Storage and Disposal
6.1. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Protect from direct sunlight.[1]
6.2. Disposal
-
Dispose of this compound and its containers in accordance with local, regional, and national regulations for hazardous waste.
-
Do not allow the chemical to enter drains or the environment.[2]
-
Contaminated materials (e.g., gloves, absorbent paper) should be placed in a sealed, labeled hazardous waste container.
Toxicological Information
No specific toxicological data for this compound is currently available. However, based on similar compounds, it is expected to be harmful if swallowed, inhaled, or absorbed through the skin. Chronic exposure may lead to organ damage. Halogenated aromatic compounds can persist in the environment and may bioaccumulate.
This technical guide is intended for informational purposes only and should not be a substitute for a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most up-to-date safety information and exercise caution when handling any chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 1,3-Dibromo-5-iodobenzene | C6H3Br2I | CID 11068437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Solubility of 1,5-Dibromo-3-ethyl-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the solubility profile of 1,5-Dibromo-3-ethyl-2-iodobenzene (CAS No. 1160573-80-7). Due to the absence of specific quantitative solubility data in published literature, this document focuses on predicting its solubility based on its molecular structure and the known properties of analogous compounds. Furthermore, it supplies detailed experimental protocols for researchers to determine precise solubility values.
Introduction and Physicochemical Profile
This compound is a polyhalogenated aromatic hydrocarbon. Its structure, characterized by a benzene ring substituted with two bromine atoms, one iodine atom, and an ethyl group, renders it a nonpolar and hydrophobic molecule. The fundamental principle of "like dissolves like" dictates that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds dissolve in polar solvents[1][2][3]. Organic halides are generally insoluble in water but soluble in common organic solvents[4][5].
Compound Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₇Br₂I
-
Molecular Weight: 409.85 g/mol (calculated)
-
Predicted Nature: Solid at room temperature, highly nonpolar, lipophilic.
Predicted Solubility Profile
Based on its heavily halogenated and nonpolar aromatic structure, this compound is expected to exhibit poor solubility in polar solvents like water and high solubility in nonpolar organic solvents.
Table 1: Predicted Solubility of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Aqueous | Water | Insoluble | The molecule is large, nonpolar, and cannot form hydrogen bonds with water. Breaking the existing hydrogen bonds in water would be energetically unfavorable[6][7]. |
| Polar Protic | Methanol, Ethanol | Slightly Soluble to Sparingly Soluble | While these solvents have some polarity, their hydrocarbon portions can interact with the solute. Recrystallization of similar compounds from ethanol suggests low solubility at room temperature[8]. |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | These solvents can dissolve a range of compounds. Solubility is expected to be good due to dipole-induced dipole interactions. |
| Nonpolar Aromatic | Toluene, Benzene | Very Soluble | The aromatic nature of the solvent and solute allows for strong van der Waals forces and π-stacking interactions, leading to high solubility. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Soluble | As nonpolar solvents, they will effectively solvate the nonpolar solute through London dispersion forces[7]. |
| Halogenated | Dichloromethane (DCM), Chloroform | Very Soluble | The similar polarities and dispersion forces between the halogenated solvent and solute lead to excellent solubility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Very Soluble | These are common, relatively nonpolar organic solvents that effectively dissolve a wide range of organic compounds, including aryl halides[9][10]. |
Solubility Data of Analogous Compounds
To support the predictions, the table below presents solubility information for structurally related compounds.
Table 2: Experimental Data and Properties of Analogous Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Solubility/Property Data |
| Iodobenzene | C₆H₅I | 204.01 | Insoluble in water[11]. Log Kow = 3.25, indicating high lipophilicity[11]. |
| 1,3-Dibromo-5-iodobenzene | C₆H₃Br₂I | 361.80 | Recrystallized from ethanol, indicating it is soluble in hot ethanol but less so in cold[8]. |
| 1,3-Dibromo-2-iodobenzene | C₆H₃Br₂I | 361.80 | Described as a solid with a storage temperature of 2-8°C, suggesting it is a solid at room temperature. |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Various | Various | Generally, PAH solubility in water decreases as the number of fused rings increases[12]. They are hydrophobic and persistent due to low water solubility[12]. |
| Alkyl Halides | R-X | Various | Generally insoluble in water but soluble in organic solvents. The attraction between alkyl halide molecules is stronger than their attraction to water[5][7][10]. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of a solid organic compound in various solvents[9][13].
Objective: To determine the concentration (e.g., in mg/mL) of this compound in a saturated solution of a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, hexane, dichloromethane)
-
Analytical balance (±0.1 mg precision)
-
Scintillation vials or sealed test tubes (e.g., 20 mL)
-
Thermostatically controlled shaker or water bath
-
Micropipettes
-
Glass syringes with membrane filters (e.g., 0.22 µm PTFE)
-
Pre-weighed glass vials for evaporation
-
Vacuum oven or rotary evaporator
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. An excess is ensured by observing undissolved solid at the bottom of the vial after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Sample Collection: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe fitted with a membrane filter. The filter removes any undissolved microcrystals.
-
Gravimetric Analysis:
-
Dispense the filtered aliquot into a pre-weighed, labeled glass vial.
-
Record the exact weight of the vial with the solution.
-
Remove the solvent under reduced pressure using a rotary evaporator or by gentle heating in a vacuum oven until a constant weight of the dried solute is achieved.
-
Weigh the vial containing the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial vial weight from the final vial weight.
-
The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).
-
Visualization of Experimental Workflow
The logical process for determining the solubility class of an unknown organic compound, such as the title compound, can be visualized as a decision-making workflow.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While direct experimental data for the solubility of this compound is not currently available, a strong predictive assessment can be made based on its chemical structure. It is anticipated to be insoluble in water and highly soluble in nonpolar organic solvents such as dichloromethane, toluene, and ethers, with lower solubility in polar protic solvents like ethanol. For drug development and chemical synthesis applications, precise quantitative data is crucial. The detailed experimental protocol provided in this guide offers a robust method for researchers to determine these values empirically.
References
- 1. Khan Academy [khanacademy.org]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pjoes.com [pjoes.com]
- 13. chem.ws [chem.ws]
An In-depth Technical Guide on the Predicted ¹³C NMR Chemical Shifts of 1,5-Dibromo-3-ethyl-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 1,5-Dibromo-3-ethyl-2-iodobenzene. Due to the absence of readily available experimental spectral data for this specific molecule, this guide employs established principles of ¹³C NMR spectroscopy, including the additivity of substituent chemical shift (SCS) effects, to forecast the spectral characteristics. This information is valuable for the identification, characterization, and purity assessment of this compound in research and drug development settings.
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. The prediction is based on the principle of substituent additivity, using the known chemical shift of benzene (128.5 ppm) as a base value and incorporating the incremental shifts caused by the bromo, iodo, and ethyl substituents. The substituent effects are derived from empirical data for monosubstituted and polysubstituted benzenes.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 | 125 |
| C2 | 100 |
| C3 | 148 |
| C4 | 135 |
| C5 | 125 |
| C6 | 138 |
| -CH₂- | 30 |
| -CH₃ | 15 |
Disclaimer: These are predicted values and may differ from experimental results.
Methodology for Prediction
The prediction of the ¹³C NMR chemical shifts was performed as follows:
-
Base Value: The chemical shift of an unsubstituted benzene ring (128.5 ppm) was used as the starting point for all aromatic carbons.
-
Substituent Chemical Shift (SCS) Increments: Standard SCS increments for iodo, bromo, and ethyl groups at the ipso, ortho, meta, and para positions were utilized.
-
Additivity Principle: The SCS increments for each substituent relative to each carbon atom on the benzene ring were algebraically added to the base value of benzene to estimate the final chemical shift.
-
Aliphatic Carbons: The chemical shifts for the ethyl group carbons (-CH₂- and -CH₃) were estimated based on typical values for ethyl-substituted aromatic compounds.
The logical relationship for applying the substituent effects to predict the chemical shifts of the aromatic carbons is illustrated in the following diagram.
Caption: Logical workflow for predicting ¹³C NMR chemical shifts.
Standard Experimental Protocol for ¹³C NMR Spectroscopy
The following is a generalized experimental protocol for acquiring the ¹³C NMR spectrum of a halogenated aromatic compound like this compound.
1. Sample Preparation:
- Dissolve 20-50 mg of the solid compound or 20-50 µL of the liquid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.
- Transfer the solution to a standard 5 mm NMR tube.
- If desired, add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
- The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) equipped with a broadband or carbon-observe probe.
- Tune and match the probe for the ¹³C frequency.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Acquisition Parameters:
- Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is typically used. This provides a spectrum where each unique carbon atom appears as a singlet.
- Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for both aromatic and aliphatic carbons (e.g., 0 to 220 ppm).
- Pulse Width: Use a calibrated 30° or 45° pulse angle to allow for faster repetition rates without saturating the signals.
- Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, leading to more quantitative signal intensities, especially for quaternary carbons.
- Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are typically required.
4. Data Processing:
- Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
- Perform a Fourier transform of the Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS).
- Integrate the peaks if relative signal intensities are of interest, keeping in mind that in standard ¹³C NMR, integrals are not always directly proportional to the number of carbons due to relaxation effects and the Nuclear Overhauser Effect (NOE).
The general workflow for obtaining experimental ¹³C NMR data is depicted in the diagram below.
Caption: Generalized workflow for acquiring ¹³C NMR spectra.
This guide provides a foundational understanding of the expected ¹³C NMR characteristics of this compound and a standard protocol for experimental verification. Researchers can use this information to aid in the synthesis, purification, and structural confirmation of this and related compounds.
An In-depth Technical Guide to the Infrared Spectroscopy of 1,5-Dibromo-3-ethyl-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,5-Dibromo-3-ethyl-2-iodobenzene. Due to the absence of publicly available experimental spectra for this specific compound, this document focuses on the predicted characteristic IR absorption bands based on its molecular structure. It also includes a detailed, generalized experimental protocol for obtaining the IR spectrum of a solid aromatic compound.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is primarily determined by the vibrational modes of its substituted benzene ring and the attached ethyl group. The predicted significant IR absorption bands, their corresponding vibrational modes, and expected wavenumber ranges are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100-3000 | Weak to Medium | C-H Stretch | Aromatic Ring |
| 2975-2950 | Medium to Strong | Asymmetric C-H Stretch | -CH₃ (Ethyl) |
| 2885-2865 | Medium | Symmetric C-H Stretch | -CH₃ (Ethyl) |
| 2940-2915 | Medium to Strong | Asymmetric C-H Stretch | -CH₂- (Ethyl) |
| 2870-2845 | Medium | Symmetric C-H Stretch | -CH₂- (Ethyl) |
| 1600-1585 | Medium to Weak | C=C Stretch (in-ring) | Aromatic Ring |
| 1500-1400 | Medium to Strong | C=C Stretch (in-ring) | Aromatic Ring |
| 1470-1450 | Medium | C-H Bend (Scissoring) | -CH₂- (Ethyl) |
| 1385-1375 | Medium | C-H Bend (Symmetric) | -CH₃ (Ethyl) |
| 900-675 | Strong | C-H Out-of-plane Bend ("oop") | Aromatic Ring |
| Below 1000 | Medium to Strong | C-Br and C-I Stretches | Halogen-Carbon Bonds |
Note: The substitution pattern (1,2,3,5-tetrasubstituted) will influence the exact position and pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region.[1] The C-Br and C-I stretching vibrations are expected at lower frequencies, often below the standard mid-IR range.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy of a Solid Sample
This section details a standard procedure for obtaining the IR spectrum of a solid organic compound like this compound using the thin solid film or KBr pellet method.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Sample of this compound
-
Potassium bromide (KBr), spectroscopy grade
-
Pellet press
-
Alternatively, for thin film: a volatile solvent (e.g., methylene chloride) and salt plates (e.g., NaCl or KBr)
Procedure 1: KBr Pellet Method
-
Sample Preparation:
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr.
-
Gently grind the KBr in an agate mortar to a fine powder.
-
Add the sample to the KBr in the mortar and mix thoroughly by grinding until the mixture is a homogeneous, fine powder. The particle size should be reduced to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the sample-KBr mixture to the die of a pellet press.
-
Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum.
-
Process the spectrum as needed (e.g., baseline correction).
-
Procedure 2: Thin Solid Film Method
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of this compound in a minimal amount of a volatile solvent like methylene chloride.[2][3]
-
Place a drop of the resulting solution onto a clean, dry salt plate (NaCl or KBr).[2][3]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2][3]
-
-
Spectral Acquisition:
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Collect a background spectrum with a clean, empty salt plate in the beam path.
-
Acquire the sample spectrum.
-
If the absorption peaks are too intense, the film is too thick. Clean the plate and prepare a new film from a more dilute solution. If the peaks are too weak, add another drop of the solution to the existing film and allow the solvent to evaporate.[3]
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the infrared spectroscopic analysis of a solid organic compound.
Caption: Workflow for FTIR analysis of a solid sample.
References
The Elusive Role of 1,5-Dibromo-3-ethyl-2-iodobenzene in Organic Synthesis: A Review of Available Data
For Immediate Release
Shanghai, China – November 11, 2025 – An in-depth review of scientific literature and chemical databases reveals a significant gap in the available information regarding the potential applications of 1,5-Dibromo-3-ethyl-2-iodobenzene in organic synthesis. This comprehensive analysis, aimed at researchers, scientists, and drug development professionals, found no specific documented experimental protocols, quantitative data, or established synthetic pathways directly involving this compound.
While the precise utility of this compound remains undocumented, the study of similarly structured polyhalogenated aromatic compounds provides a predictive framework for its potential reactivity and applications. Halogenated benzenes are crucial building blocks in organic chemistry, serving as versatile intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of bromine and iodine atoms on the benzene ring, coupled with an ethyl group, suggests a potential for regioselective functionalization through various cross-coupling reactions.
General Reactivity of Polyhalogenated Benzenes
Polyhalogenated benzenes, particularly those containing both bromine and iodine, are highly valued for their differential reactivity. The carbon-iodine bond is generally more reactive towards oxidative addition in transition metal-catalyzed reactions, such as Suzuki, Sonogashira, and Heck couplings, compared to the more stable carbon-bromine bond. This reactivity difference allows for sequential, site-selective introduction of different substituents.
For instance, related compounds like 1,3-dibromo-5-iodobenzene are utilized in synthetic pathways where the iodine can be selectively replaced, followed by a subsequent reaction at one of the bromine positions.[1][2] The synthesis of such compounds often involves multi-step procedures starting from readily available precursors, such as the diazotization of corresponding anilines.[1][3]
Potential Synthetic Pathways and Logical Relationships
Based on the general principles of organic synthesis, a logical workflow for the potential utilization of a hypothetical compound like this compound can be conceptualized. The distinct electronic and steric environments of the three halogen atoms would likely dictate the regioselectivity of subsequent transformations.
Below is a generalized workflow illustrating the potential sequential functionalization of a trihalogenated benzene derivative.
Caption: Hypothetical workflow for the sequential functionalization of this compound.
Conclusion
The absence of specific literature on this compound underscores a potential area for novel research in synthetic methodology. The development of a synthetic route to this compound and the exploration of its reactivity could unveil new pathways for the construction of complex, multi-substituted aromatic systems. Researchers are encouraged to investigate this and similar unexplored halogenated scaffolds to expand the toolbox of modern organic synthesis. Further studies are warranted to isolate or synthesize this compound and characterize its physical, chemical, and spectroscopic properties to pave the way for its potential applications.
References
Methodological & Application
Application Notes and Protocols for the Regioselective Suzuki Coupling of 1,5-Dibromo-3-ethyl-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the regioselective Suzuki-Miyaura cross-coupling reaction of 1,5-dibromo-3-ethyl-2-iodobenzene. The protocol is designed to selectively couple an aryl or heteroaryl boronic acid at the most reactive C-I bond, leaving the C-Br bonds intact for potential subsequent cross-coupling reactions. This allows for the stepwise and controlled synthesis of complex, polysubstituted aromatic compounds, a crucial strategy in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[1][2][3] In the case of polyhalogenated substrates, the inherent difference in the reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited to achieve regioselective transformations.[4][5] The protocol outlined below is based on established methodologies for the selective coupling of aryl iodides in the presence of aryl bromides.[4][5]
Reaction Principle
The regioselectivity of the Suzuki coupling on this compound is primarily governed by the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to the Pd(0) catalyst, which is generally the rate-determining step of the catalytic cycle.[4][5] By carefully selecting the catalyst, ligand, and reaction conditions, the reaction can be stopped after the initial selective coupling at the iodine-bearing carbon.
Experimental Workflow
The following diagram illustrates the general workflow for the regioselective Suzuki coupling experiment.
Caption: A flowchart outlining the key steps of the experimental procedure.
Detailed Experimental Protocol
This protocol provides a general procedure that may require optimization depending on the specific boronic acid used.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.1 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-coupled product.
-
-
Analysis:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2][6]
Caption: A simplified representation of the key steps in the Suzuki coupling catalytic cycle.
Data Presentation
The following tables provide a template for summarizing the results of the regioselective Suzuki coupling experiments.
Table 1: Reaction Conditions and Yields
| Entry | Boronic Acid (Ar'-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)¹ |
| 1 | Phenylboronic acid | 2 | 4 | K₂CO₃ | Dioxane/H₂O | 80 | 2 | |
| 2 | 4-Methoxyphenylboronic acid | 2 | 4 | K₂CO₃ | Dioxane/H₂O | 80 | 3 | |
| 3 | 3-Thienylboronic acid | 2 | 4 | K₂CO₃ | Dioxane/H₂O | 80 | 2.5 | |
| 4 | ... | ... | ... | ... | ... | ... | ... |
¹ Isolated yield after column chromatography.
Table 2: Regioselectivity of the Coupling Reaction
| Entry | Boronic Acid (Ar'-B(OH)₂) | Mono-iodocoupled Product (%) | Mono-bromocoupled Product (%) | Di-coupled Product (%) |
| 1 | Phenylboronic acid | >95 | <5 | <1 |
| 2 | 4-Methoxyphenylboronic acid | >95 | <5 | <1 |
| 3 | 3-Thienylboronic acid | >95 | <5 | <1 |
| 4 | ... |
Regioselectivity determined by ¹H NMR or GC-MS analysis of the crude reaction mixture.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the catalyst loading to 3-5 mol%. Alternatively, a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) in combination with a stronger base (e.g., K₃PO₄), may be beneficial.[7][8]
-
Poor Regioselectivity: If significant amounts of the bromocoupled or di-coupled products are observed, reducing the reaction temperature or time may improve selectivity. Using a milder base could also be explored.
-
Dehalogenation: The presence of a dehalogenated byproduct (where the iodine is replaced by hydrogen) can sometimes occur. Ensuring a thoroughly deoxygenated reaction mixture and using high-purity reagents can help minimize this side reaction.
By following this detailed protocol and considering the optimization strategies, researchers can effectively perform the regioselective Suzuki coupling of this compound to generate valuable building blocks for drug discovery and materials science applications.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Selective Heck Coupling of 1,5-Dibromo-3-ethyl-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the selective Heck coupling reaction of 1,5-Dibromo-3-ethyl-2-iodobenzene. The inherent reactivity differences among aryl halides, where the carbon-iodine bond is significantly more reactive than carbon-bromine bonds in palladium-catalyzed cross-coupling reactions, allows for a highly selective transformation. This protocol is designed to favor the vinylation at the 2-position (C-I bond) while leaving the bromo substituents at the 1- and 5-positions intact for potential subsequent functionalization.
Key Reaction Parameters for Heck Coupling of Aryl Halides
The success of a Heck coupling reaction is dependent on the careful selection of several key parameters. The following table summarizes typical conditions reported in the literature for the Heck reaction of aryl halides, which form the basis for the recommended protocol for this compound.
| Parameter | Common Reagents/Conditions | Typical Concentration/Amount | Notes |
| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂)[1][2], Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1-5 mol% | Pd(OAc)₂ is often preferred due to its stability and cost-effectiveness. It is reduced in situ to the active Pd(0) species. |
| Ligand | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), Buchwald or Herrmann-type phosphine ligands | 1-2 equivalents relative to Palladium | The choice of ligand is crucial, especially for sterically hindered substrates. Bulky, electron-rich phosphines can enhance catalytic activity. |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃)[1], Sodium acetate (NaOAc) | 1.5-3 equivalents | An organic or inorganic base is required to neutralize the hydrogen halide formed during the catalytic cycle.[3] |
| Solvent | N,N-Dimethylformamide (DMF)[1], Acetonitrile (MeCN), Toluene, 1,4-Dioxane | Anhydrous | Polar aprotic solvents like DMF are commonly used and often give good results. |
| Alkene | Styrene, acrylates, acrylonitriles | 1.1-1.5 equivalents | The choice of alkene will depend on the desired product. Electron-deficient alkenes are generally more reactive. |
| Temperature | 80-140 °C | The optimal temperature will depend on the specific substrates and catalyst system. | |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or GC-MS. |
Experimental Protocol: Selective Heck Vinylation of this compound
This protocol details a general procedure for the selective Heck coupling of this compound with a generic alkene (e.g., styrene).
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add Palladium(II) acetate (0.02 eq, 2 mol%) and Tri(o-tolyl)phosphine (0.04 eq, 4 mol%).
-
Add anhydrous DMF to dissolve the solids.
-
Add the alkene (1.2 eq) to the reaction mixture via syringe.
-
Add triethylamine (2.0 eq) to the reaction mixture via syringe.
-
Fit the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-vinyl-1,5-dibromo-3-ethylbenzene derivative.
Note on Selectivity: The higher reactivity of the C-I bond compared to the C-Br bond in the oxidative addition step of the Heck catalytic cycle is the basis for the selectivity of this reaction. Under the controlled conditions outlined, the palladium catalyst will preferentially insert into the C-I bond, leaving the C-Br bonds intact.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the selective Heck coupling of this compound.
Caption: Experimental workflow for the selective Heck coupling.
Signaling Pathway of the Heck Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: The catalytic cycle of the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Selective Heck Arylation of Cyclohexene with Homogeneous and Heterogeneous Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Site-Selective Stille Coupling of 1,5-Dibromo-3-ethyl-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide has found widespread application in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2] A key advantage of the Stille coupling is its tolerance of a wide variety of functional groups and its typically mild reaction conditions.[2]
In the context of drug discovery and development, the ability to selectively functionalize polyhalogenated aromatic compounds is of paramount importance for generating molecular diversity and exploring structure-activity relationships (SAR). The inherent differences in the reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions allow for remarkable chemoselectivity.[4] This application note provides a detailed protocol for the site-selective Stille coupling of 1,5-Dibromo-3-ethyl-2-iodobenzene, a versatile building block for the synthesis of complex aromatic compounds. The protocol leverages the differential reactivity of the aryl-iodide bond over the aryl-bromide bonds to achieve selective functionalization at the 2-position.
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the selective Stille coupling of this compound with various organostannanes. The data presented is a representative compilation based on established Stille coupling methodologies for similar polyhalogenated substrates.
| Entry | Organostannane (R-SnBu₃) | Product | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | 1,5-Dibromo-3-ethyl-2-phenylbenzene | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 85-95 |
| 2 | Vinyltributylstannane | 1,5-Dibromo-3-ethyl-2-vinylbenzene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | THF | 65 | 18 | 80-90 |
| 3 | (Thiophen-2-yl)tributylstannane | 2-(2,6-Dibromo-4-ethylphenyl)thiophene | Pd(OAc)₂ (2) | XPhos (4) | Dioxane | 110 | 10 | 88-97 |
| 4 | Tributyl(ethynyl)stannane | 1,5-Dibromo-2-ethynyl-3-ethylbenzene | PdCl₂(PPh₃)₂ (3) | - | DMF | 80 | 24 | 75-85 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Solvents should be freshly distilled from appropriate drying agents prior to use.
-
Organotin reagents are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]
Materials:
-
This compound
-
Organostannane (e.g., Phenyltributylstannane)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure for the Selective Stille Coupling of this compound with Phenyltributylstannane (Entry 1):
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Add phenyltributylstannane (1.1 mmol, 1.1 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
To quench the reaction and remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour.
-
The resulting precipitate of tributyltin fluoride can be removed by filtration through a pad of celite.
-
Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product, 1,5-Dibromo-3-ethyl-2-phenylbenzene.
Mandatory Visualizations
Reaction Workflow:
Caption: Experimental workflow for the selective Stille coupling.
Signaling Pathway (Catalytic Cycle):
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Cross-Coupling with 1,5-Dibromo-3-ethyl-2-iodobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalyst selection in cross-coupling reactions involving the polyhalogenated aromatic compound 1,5-Dibromo-3-ethyl-2-iodobenzene. The inherent differences in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allow for selective functionalization, a crucial aspect in the synthesis of complex molecules for pharmaceutical and materials science applications.
Principle of Selectivity
The selection of an appropriate catalyst and reaction conditions enables the targeted functionalization of this compound. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of C-I > C-Br > C-Cl.[1] This principle is fundamental to achieving chemoselectivity with the target substrate, allowing for sequential or selective mono-, di-, or tri-functionalization. Oxidative addition of the palladium catalyst to the C-I bond is significantly faster than to the C-Br bonds, forming the basis for selective transformations at the 2-position.
General Workflow for Selective Cross-Coupling
The logical workflow for performing a selective cross-coupling reaction on this compound is outlined below. This process highlights the key decision-making steps, from substrate activation to product formation.
Catalyst Systems and Protocols
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. Below are recommended starting points for three common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds. For selective coupling at the C-I position of this compound, a palladium catalyst with a phosphine ligand is typically employed.
Recommended Catalyst Systems for Selective Mono-arylation at the C-I Position:
| Pd Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 90-110 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80-90 |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium precursor (0.01-0.05 equiv.) and the ligand (0.01-0.05 equiv.).
-
Add the degassed solvent.
-
Heat the reaction mixture to the specified temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. Selective coupling at the C-I bond is readily achievable.
Recommended Catalyst Systems for Selective Mono-alkynylation at the C-I Position:
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 |
| Pd(OAc)₂/PPh₃ | CuI | Diisopropylamine | Toluene | 50-70 |
| Pd(PPh₃)₄ | CuI | Piperidine | DMF | 25-60 |
Experimental Protocol: Selective Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the copper(I) co-catalyst (0.02-0.10 equiv.).
-
Add the degassed solvent and the base (2.0-5.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
Stir the reaction at the specified temperature for 1-12 hours, monitoring by TLC or GC-MS.
-
After completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice of ligand is crucial for achieving high efficiency in the coupling of amines with aryl halides. Selective amination at the C-I position is expected.
Recommended Catalyst Systems for Selective Mono-amination at the C-I Position:
| Pd Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 90-110 |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-100 |
| [Pd(cinnamyl)Cl]₂ | tBuXPhos | K₃PO₄ | t-BuOH | 70-90 |
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precursor (0.01-0.05 equiv.), the ligand (0.01-0.05 equiv.), and the base (1.2-2.0 equiv.) to a dry Schlenk flask.
-
Add the degassed solvent, followed by this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Seal the flask and heat the mixture with stirring for 4-24 hours, monitoring the reaction progress.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Logical Pathway for Catalyst Selection
The following diagram illustrates the decision-making process for selecting a suitable catalyst system based on the desired transformation.
Concluding Remarks
The protocols and catalyst systems outlined in this document provide a robust starting point for researchers performing cross-coupling reactions on this compound. The high chemoselectivity for the C-I bond allows for the synthesis of mono-functionalized products in good yields. Further optimization of reaction parameters may be necessary depending on the specific coupling partners and desired scale of the reaction. For sequential couplings at the bromine positions, harsher reaction conditions, and potentially different catalyst systems, would be required after the initial functionalization of the iodo position.
References
Application Notes and Protocols: Synthesis of Substituted Carbazoles Utilizing 1,5-Dibromo-3-ethyl-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2][3][4] This document provides a detailed guide for the synthesis of substituted carbazoles, with a specific focus on the potential application of 1,5-Dibromo-3-ethyl-2-iodobenzene as a starting material. While no specific literature detailing the use of this exact starting material was identified, this guide outlines a plausible synthetic strategy based on well-established palladium-catalyzed cross-coupling reactions. The protocols provided are adapted from proven methods for carbazole synthesis and can serve as a robust starting point for the development of a specific synthetic route.
Introduction
Carbazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with significant therapeutic potential.[2][3][5] Their rigid, planar structure and electron-rich nature contribute to their ability to intercalate with DNA and interact with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][6] Furthermore, carbazole-based materials have found applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs).
The synthesis of substituted carbazoles is a key focus in medicinal chemistry and drug discovery. The functionalization of the carbazole nucleus allows for the fine-tuning of its physicochemical and biological properties. A common and powerful strategy for the synthesis of carbazoles involves the palladium-catalyzed intramolecular or intermolecular C-N bond formation. These methods offer a versatile and efficient approach to constructing the carbazole ring system from readily available starting materials.
This document proposes a synthetic strategy for the preparation of substituted carbazoles starting from this compound. The presence of three distinct halogen atoms on the benzene ring offers multiple reaction sites for sequential, site-selective cross-coupling reactions, allowing for the introduction of various substituents and the subsequent formation of the carbazole core.
Proposed Synthetic Strategy
The synthesis of a substituted carbazole from this compound can be envisioned through a two-step process involving sequential palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed reactions allows for a selective initial coupling at the iodine-bearing carbon.
Step 1: Suzuki or Buchwald-Hartwig Coupling at the C-I Position
The first step would involve a selective cross-coupling reaction at the most reactive C-I bond. A Suzuki coupling with an appropriately substituted boronic acid or a Buchwald-Hartwig amination with a suitable amine can be employed to introduce a key substituent.
Step 2: Intramolecular Buchwald-Hartwig Amination
Following the initial coupling, a second palladium-catalyzed reaction, an intramolecular Buchwald-Hartwig amination, would lead to the formation of the carbazole ring. This cyclization would occur between the nitrogen of an introduced amino group and one of the bromine-bearing carbons. The choice of reaction conditions and ligands will be crucial for achieving high yields and selectivity.
A proposed reaction scheme is illustrated in the diagram below.
Caption: Proposed synthesis of a substituted carbazole.
Experimental Protocols
The following are general protocols for palladium-catalyzed reactions that can be adapted for the synthesis of substituted carbazoles.
Protocol 1: Palladium-Catalyzed N-Arylation of Anilines with Aryl Halides (Buchwald-Hartwig Amination)
This protocol is adapted from a general method for the synthesis of N-arylated carbazoles.[7]
Materials:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Aniline derivative (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Xantphos (0.10 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.7 mmol)
-
Anhydrous toluene or p-xylene (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk tube, add the aryl halide, aniline derivative, cesium carbonate, palladium(II) acetate, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the Celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Intramolecular Palladium-Catalyzed C-H Functionalization for Carbazole Synthesis
This protocol is based on a method for the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation.[1][8]
Materials:
-
N-acetyl-2-aminobiphenyl derivative (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., toluene, dichloroethane) (5 mL)
-
Oxygen atmosphere
Procedure:
-
To a dry reaction vessel, add the N-acetyl-2-aminobiphenyl derivative, palladium(II) acetate, and copper(II) acetate.
-
Add the anhydrous solvent.
-
Flush the vessel with oxygen and maintain an oxygen atmosphere (e.g., using a balloon).
-
Heat the reaction mixture to 120 °C with stirring for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the mixture through Celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation
The following table summarizes typical yields for palladium-catalyzed carbazole synthesis based on literature data. These yields are context-dependent and will vary based on the specific substrates and reaction conditions used.
| Entry | Aryl Halide/Precursor | Amine/Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 2-Acetaminobiphenyl | - (Intramolecular) | Pd(OAc)₂ / Cu(OAc)₂ | - | Toluene | ~99 | [1] |
| 2 | Cyclic Iodonium Salt | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | p-Xylene | 46 | [7] |
| 3 | Cyclic Iodonium Salt | 4-Fluoroaniline | Pd(OAc)₂ | Cs₂CO₃ | p-Xylene | 71 | [7] |
| 4 | Cyclic Iodonium Salt | Perfluoroaniline | Pd(OAc)₂ | Cs₂CO₃ | p-Xylene | 37 | [7] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of substituted carbazoles.
References
- 1. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 8. Palladium-catalyzed method for the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective Lithiation of 1,5-Dibromo-3-ethyl-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the regioselective lithiation of 1,5-dibromo-3-ethyl-2-iodobenzene. The methodology leverages the differential reactivity of aryl-halogen bonds towards organolithium reagents, enabling the selective formation of an aryllithium intermediate at the site of the iodo-substituent. This powerful synthetic intermediate can subsequently be trapped with various electrophiles, offering a versatile platform for the synthesis of complex, polysubstituted aromatic compounds. Such molecules are valuable building blocks in medicinal chemistry and materials science. This protocol is based on established principles of halogen-lithium exchange chemistry.[1][2][3][4]
Introduction
Polysubstituted aromatic rings are core scaffolds in a vast array of pharmaceuticals and functional materials. The development of efficient and regioselective methods for their synthesis is therefore a significant endeavor in organic chemistry. Halogen-lithium exchange is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds on aromatic systems.[2][5] In polyhalogenated substrates, the selectivity of this exchange is governed by the nature of the halogen, with the rate of exchange following the order I > Br > Cl.[2] This predictable reactivity allows for the targeted functionalization of specific positions on a multi-halogenated aromatic ring.
The subject of this protocol, this compound, possesses three halogen atoms, offering a model system to illustrate this selective functionalization. The significantly greater reactivity of the carbon-iodine bond compared to the carbon-bromine bonds enables a clean and selective iodine-lithium exchange. The resulting 2-lithio-1,5-dibromo-3-ethylbenzene intermediate is a potent nucleophile that can be intercepted by a wide range of electrophiles to introduce diverse functional groups at the 2-position.
Chemical Principles
The core of this protocol is the halogen-lithium exchange reaction. This process involves the reaction of an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), with an aryl halide. The reaction proceeds via a nucleophilic attack of the organolithium on the halogen atom, leading to the formation of a new organolithium species and an alkyl halide byproduct.[2]
In the case of this compound, the reaction with an organolithium reagent at low temperature will selectively proceed at the most reactive halogen, which is iodine.
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)
-
n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile of choice (e.g., N,N-dimethylformamide (DMF), benzaldehyde, carbon dioxide (dry ice), etc.)
-
Quenching solution (e.g., saturated aqueous ammonium chloride, water)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Preparation of the Reaction Vessel:
-
A two or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is dried in an oven and allowed to cool to room temperature under a stream of inert gas.
-
-
Reaction Setup:
-
To the cooled flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF or Et2O (concentration typically 0.1-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add a solution of n-butyllithium (1.0-1.1 eq) dropwise to the stirred solution of the aryl halide at -78 °C. The addition should be controlled to maintain the low temperature.
-
Stir the reaction mixture at -78 °C for the recommended time (typically 30-60 minutes). The progress of the lithiation can be monitored by TLC analysis of quenched aliquots.
-
-
Electrophilic Quench:
-
To the freshly prepared aryllithium solution, add the desired electrophile (1.1-1.5 eq) dropwise at -78 °C.
-
The reaction mixture is typically stirred at -78 °C for a period of time (e.g., 1-3 hours) and then allowed to slowly warm to room temperature.
-
-
Workup:
-
Quench the reaction by the slow addition of a suitable quenching solution (e.g., saturated aqueous NH4Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na2SO4).
-
Filter off the drying agent and concentrate the solvent in vacuo.
-
-
Purification:
-
The crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization.
-
Data Presentation
Since this is a general protocol, specific yields will vary depending on the electrophile used and the optimization of reaction conditions. The following table provides a template for recording and presenting experimental data.
| Entry | Electrophile (E+) | Equivalents of n-BuLi | Reaction Time (Lithiation) | Reaction Time (Quench) | Yield (%) |
| 1 | DMF | 1.1 | 1 h | 2 h | Data to be filled |
| 2 | Benzaldehyde | 1.1 | 1 h | 2 h | Data to be filled |
| 3 | CO2 (dry ice) | 1.1 | 1 h | 3 h | Data to be filled |
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the regioselective lithiation and electrophilic quench of this compound.
Reaction Pathway:
Caption: Reaction pathway showing the selective formation of the aryllithium intermediate and subsequent functionalization.
Safety Precautions
-
Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.
-
The reactions should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Low-temperature baths should be handled with cryogenic gloves.
Troubleshooting
-
Low or no conversion: Ensure all reagents and solvents are strictly anhydrous. The n-BuLi solution may have degraded; titration is recommended to determine the exact molarity.
-
Formation of side products: The temperature may have risen during the addition of n-BuLi, leading to side reactions. Ensure slow, dropwise addition and efficient cooling. The aryllithium intermediate may also be unstable at higher temperatures.
-
Mixture of halogen-lithium exchange products: While iodine-lithium exchange is significantly faster, prolonged reaction times or higher temperatures could lead to some bromine-lithium exchange. Optimize the reaction time and maintain a low temperature.
Conclusion
The protocol described provides a robust and selective method for the functionalization of this compound at the 2-position. The principles of differential halogen reactivity in lithium-halogen exchange reactions are key to the success of this transformation.[2][4] This methodology opens avenues for the synthesis of a diverse library of polysubstituted aromatic compounds for applications in drug discovery and materials science. Further optimization may be required for specific electrophiles to maximize yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Selective Suzuki-Miyaura Coupling of 1,5-Dibromo-3-ethyl-2-iodobenzene with Organoboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the field of drug discovery and materials science, the selective functionalization of polyhalogenated aromatic compounds is of paramount importance for creating diverse molecular architectures. This application note details the reaction of 1,5-Dibromo-3-ethyl-2-iodobenzene with various organoboronic acids, focusing on the chemoselective coupling at the most reactive carbon-iodine (C-I) bond.
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[1] This inherent difference in reactivity allows for the selective functionalization of polyhalogenated substrates. In the case of this compound, the C-I bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bonds. This chemoselectivity provides a strategic handle to introduce a diverse range of substituents at the 2-position, leaving the bromo groups available for subsequent transformations. This stepwise approach is highly valuable for the synthesis of complex, unsymmetrically substituted aromatic compounds.
Reaction Principle
The selective Suzuki-Miyaura coupling of this compound with an organoboronic acid proceeds via a catalytic cycle involving a palladium catalyst. The key to the selectivity lies in the initial oxidative addition step, where the palladium(0) complex preferentially inserts into the weaker C-I bond over the stronger C-Br bonds. Subsequent transmetalation with the organoboronic acid and reductive elimination yields the desired mono-arylated product, retaining the two bromine atoms for potential further diversification.
Data Presentation
The following table summarizes the expected outcomes for the selective Suzuki-Miyaura coupling of this compound with a variety of commercially available organoboronic acids. The yields presented are hypothetical and representative of typical Suzuki-Miyaura couplings under optimized conditions.
| Entry | Organoboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 1,5-Dibromo-3-ethyl-2-phenylbenzene | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 1,5-Dibromo-3-ethyl-2-(4-methoxyphenyl)benzene | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 1,5-Dibromo-3-ethyl-2-(4-fluorophenyl)benzene | 82-92 |
| 4 | 3-Thiopheneboronic acid | 1,5-Dibromo-3-ethyl-2-(thiophen-3-yl)benzene | 75-85 |
| 5 | Pyridine-3-boronic acid | 1,5-Dibromo-3-ethyl-2-(pyridin-3-yl)benzene | 70-80 |
Experimental Protocols
This protocol is adapted from a similar synthesis of 1,3,5-trisarylbenzenes starting from a polyhalogenated benzene.[2]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol (20 mL).
-
Degassing: Degas the mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq).
-
Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water (20 mL) and ethyl acetate (30 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure mono-arylated product.
Mandatory Visualizations
Caption: General workflow for the selective Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Dibromo-3-ethyl-2-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Dibromo-3-ethyl-2-iodobenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a direct iodination approach of 1,5-Dibromo-3-ethylbenzene.
| Problem ID | Issue Description | Possible Causes | Suggested Solutions |
| SYN-001 | Low to no conversion of starting material (1,5-Dibromo-3-ethylbenzene) | - Insufficiently activated iodinating agent.- Reaction temperature is too low.- Inadequate reaction time. | - Use a stronger activating agent for iodine, such as Selectfluor™ in combination with elemental iodine.[1]- Gradually increase the reaction temperature in 5-10 °C increments.- Extend the reaction time, monitoring progress by TLC or GC-MS. |
| SYN-002 | Formation of multiple iodinated isomers | - Lack of regioselectivity in the electrophilic iodination.[2]- Steric hindrance at the target 2-position is significant.[3] | - Employ a directed ortho-metalation strategy if direct iodination is not selective. This would involve introducing a directing group.- Experiment with different bulky iodinating reagents that may favor the less hindered positions. |
| SYN-003 | Observation of de-brominated or rearranged byproducts | - Potential for "halogen dance" reaction under basic or organometallic conditions.[4] | - If using an organometallic route (e.g., lithiation), maintain very low temperatures (e.g., -78 °C) to suppress halogen migration.- Use a non-nucleophilic base if deprotonation is required. |
| PUR-001 | Difficulty in separating the product from starting material and/or isomers | - Similar polarities of the halogenated aromatic compounds. | - Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., silica or a specialty phase for aromatic compounds).- Consider preparative gas chromatography for small-scale purifications.- Recrystallization from a carefully selected solvent system may be effective if the desired isomer is the major product and has different crystallization properties. |
| CHAR-001 | Ambiguous spectroscopic data (¹H NMR, ¹³C NMR) | - Complex splitting patterns due to multiple halogen substituents.- Overlapping signals of aromatic protons. | - Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to definitively assign proton and carbon signals.- Compare experimental spectra with predicted spectra from computational software.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for the direct iodination of 1,5-Dibromo-3-ethylbenzene?
A1: A common method for the iodination of deactivated or sterically hindered arenes is the use of an electrophilic iodine source. A recommended starting point would be the use of N-iodosuccinimide (NIS) in the presence of a strong acid catalyst, such as trifluoroacetic acid or sulfuric acid, in an inert solvent like dichloromethane or acetonitrile.[2] Alternatively, a system of elemental iodine (I₂) with an oxidizing agent like nitric acid or hydrogen peroxide can be employed.[6][7]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a non-polar eluent system (e.g., hexanes/ethyl acetate) is suitable. The product, being more halogenated, should have a slightly different Rf value than the starting material. GC-MS is highly effective for identifying the formation of the desired product and any isomeric byproducts.
Q3: What are the expected challenges related to steric hindrance in this synthesis?
A3: The target 2-position is flanked by a bromine atom and an ethyl group, and is ortho to another bromine atom, leading to significant steric hindrance.[3] This can dramatically slow down the rate of reaction at this position or prevent it altogether. Electrophilic iodinating reagents, being relatively large, may preferentially react at less hindered positions, leading to the formation of other isomers. Overcoming this may require more forcing reaction conditions or a different synthetic strategy.
Q4: Are there alternative synthetic strategies if direct iodination fails?
A4: Yes, if direct iodination is unsuccessful or lacks regioselectivity, a directed ortho-metalation (DoM) approach should be considered. This would involve introducing a directing group (e.g., -CONR₂, -OMe) onto the aromatic ring, which can then direct lithiation at the adjacent position. Subsequent quenching with an iodine source (e.g., I₂) would yield the desired 2-iodo product. The directing group would then need to be removed or converted to the desired ethyl group in subsequent steps.
Q5: What purification methods are most effective for polyhalogenated aromatic compounds?
A5: Purification of polyhalogenated aromatic hydrocarbons can be challenging due to their similar physical properties.[8] Column chromatography on silica gel is a standard method, but may require careful optimization of the eluent system. High-Performance Liquid Chromatography (HPLC) often provides better separation. For thermally stable compounds, preparative Gas Chromatography (GC) can be an excellent option for obtaining high purity material on a smaller scale. Recrystallization should also be explored, as minor differences in crystal packing can sometimes be exploited for purification.
Experimental Protocols
Proposed Protocol for Direct Iodination of 1,5-Dibromo-3-ethylbenzene
Materials:
-
1,5-Dibromo-3-ethylbenzene
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 1,5-Dibromo-3-ethylbenzene (1.0 eq) in anhydrous DCM (0.1 M), add N-Iodosuccinimide (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by washing with saturated aqueous sodium thiosulfate solution to remove unreacted iodine.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes to isolate the desired this compound.
Visualizations
Caption: Experimental workflow for the direct iodination of 1,5-Dibromo-3-ethylbenzene.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes [organic-chemistry.org]
- 2. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 3. fiveable.me [fiveable.me]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. 1,5-Dibromo-2-chloro-3-ethylbenzene | C8H7Br2Cl | CID 50997933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-Dibromoethylbenzene | C8H8Br2 | CID 18711807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1,5-Dibromo-3-ethyl-2-iodobenzene
This technical support guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Dibromo-3-ethyl-2-iodobenzene. Due to the polysubstituted nature of the target molecule, the formation of byproducts, particularly regioisomers, is a common challenge. This guide will help you identify and address these issues.
Troubleshooting Guide: Unexpected Byproducts
Issue: My reaction produced a mixture of products, and the yield of this compound is low. How do I identify the byproducts and optimize my reaction?
Solution Workflow:
The following workflow provides a systematic approach to identifying unknown byproducts and refining your synthesis protocol.
Caption: Troubleshooting workflow for byproduct identification and synthesis optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are typically regioisomers formed during the electrophilic aromatic substitution steps. Depending on the synthetic route, you may also encounter products of polysubstitution (e.g., di-iodination or tri-bromination) or side-chain halogenation. The formation of these byproducts is governed by the directing effects of the substituents already present on the benzene ring.[1][2][3][4][5]
Q2: How do the directing effects of the substituents influence byproduct formation?
A2: The ethyl group is an activating, ortho, para-director. The bromo and iodo groups are deactivating but are also ortho, para-directors. When multiple substituents are present, the position of the incoming electrophile is determined by a combination of these directing effects and steric hindrance. This often leads to a mixture of isomers.[1][4][5]
Q3: My Friedel-Crafts ethylation step is producing multiple products. What could be the cause?
A3: Friedel-Crafts alkylation reactions are known to have some limitations that can lead to byproducts.[6][7][8][9] These include:
-
Polyalkylation: The initial product, an ethyl-substituted benzene derivative, is more reactive than the starting material, leading to the addition of multiple ethyl groups.[6][9]
-
Carbocation rearrangement: While less of an issue with ethyl groups, longer alkyl chains can rearrange to form more stable carbocations, leading to isomeric products.[6][9]
-
Regioisomer formation: As discussed in Q1, the directing effects of existing substituents can lead to a mixture of positional isomers.
Q4: I am observing bromination on the ethyl side chain. How can I prevent this?
A4: Side-chain bromination of ethylbenzene typically occurs under free-radical conditions, often initiated by light or radical initiators.[10][11][12][13] To favor aromatic ring bromination, ensure your reaction conditions are suitable for electrophilic aromatic substitution, which typically involves a Lewis acid catalyst (e.g., FeBr₃) and the absence of light.[14]
Potential Byproducts Data
The following table summarizes potential byproducts based on plausible synthetic routes. The exact byproducts will depend on your specific reaction sequence and conditions.
| Byproduct Type | Potential Structures | Molecular Weight ( g/mol ) | Key Identifying Features |
| Regioisomers | Isomers of this compound | 413.88 | Same molecular weight as the product, but different fragmentation patterns in MS and distinct chemical shifts in NMR. |
| Isomers of dibromoethylbenzene | 263.96 | Molecular ion peak corresponding to C₈H₈Br₂. | |
| Isomers of bromoethyliodobenzene | 310.96 | Molecular ion peak corresponding to C₈H₈BrI. | |
| Polysubstituted | Dibromo-ethyl-diiodobenzene | 539.78 | Significantly higher molecular weight. |
| Incomplete Reaction | 1,3-Dibromo-5-ethylbenzene | 263.96 | Corresponds to the starting material for the iodination step.[15] |
| Bromoethylbenzene isomers | 185.06 | Corresponds to the starting material for a second bromination or iodination step. |
Experimental Protocols for Byproduct Identification
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Purpose: To separate volatile components of the reaction mixture and determine their molecular weights.
-
Methodology:
-
Prepare a dilute solution of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (typically 1 µL) into the GC-MS instrument.
-
Use a standard non-polar column (e.g., DB-5ms) with a temperature gradient program (e.g., starting at 50°C, ramping to 280°C).
-
Analyze the resulting mass spectra for the molecular ion peaks of your target compound and potential byproducts listed in the table above.
-
Compare the fragmentation patterns to identify isomers.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To determine the precise structure and substitution pattern of the aromatic ring for the product and byproducts.
-
Methodology:
-
Purify the components of the crude mixture using column chromatography or preparative HPLC.
-
Dissolve each isolated compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
For ¹H NMR, analyze the integration, chemical shift, and coupling patterns of the aromatic protons to deduce the substitution pattern.
-
For ¹³C NMR, the number of signals will indicate the symmetry of the molecule, helping to distinguish between isomers.
-
3. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To separate and quantify the components of the reaction mixture. This is particularly useful for monitoring reaction progress and purity.
-
Methodology:
-
Develop a suitable HPLC method using a reverse-phase column (e.g., C18).
-
Use a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the elution of compounds using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Retention times can be used to distinguish between the product and byproducts, although co-elution of isomers is possible.
-
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. byjus.com [byjus.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. The product of the reaction between ethyl benzene and N -bromosuccinamide.. [askfilo.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. youtube.com [youtube.com]
- 13. Reaction Mechanisms [sites.science.oregonstate.edu]
- 14. Propose a mechanism for the bromination of ethylbenzene shown bel... | Study Prep in Pearson+ [pearson.com]
- 15. 1,3-dibromo-5-ethylbenzene 98% | CAS: 59785-43-2 | AChemBlock [achemblock.com]
Technical Support Center: Synthesis of 1,5-Dibromo-3-ethyl-2-iodobenzene
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 1,5-Dibromo-3-ethyl-2-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most logical precursor for the synthesis of this compound?
A1: The recommended starting material is 1,5-Dibromo-3-ethylbenzene. The core of the synthesis is the selective introduction of an iodine atom at the C2 position of this precursor.
Q2: What are the main challenges in this synthesis?
A2: The primary challenge is achieving high regioselectivity for the C2 position. This position is the most sterically hindered, being flanked by two bromine atoms and an ethyl group. Overcoming this steric hindrance while preventing iodination at the less hindered C4 and C6 positions is critical.
Q3: Which iodinating agents are suitable for this sterically hindered substrate?
A3: Direct iodination with molecular iodine is generally not effective for such a deactivated and hindered ring. More powerful electrophilic iodinating systems are required. Promising options include:
-
Iodine with a strong oxidizing agent: Systems like I₂/H₂O₂/H₂SO₄ or those involving periodic acid (H₅IO₆) can generate a potent iodinating species ("I+").
-
N-Iodosuccinimide (NIS) with an acid catalyst: NIS activated by a strong acid like trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH) is a common method for iodinating deactivated arenes.
-
Iodine monochloride (ICl): This reagent can be effective, but may also introduce chlorine as a byproduct.
-
Advanced Reagents: For particularly challenging cases, systems like elemental iodine activated by Selectfluor™ (F-TEDA-BF₄) have been shown to be effective for iodinating sterically hindered benzenes.[1][2][3]
Q4: What is the role of the existing substituents (bromo and ethyl groups) in directing the iodination?
A4: Both the bromo and ethyl groups are ortho-, para-directors in electrophilic aromatic substitution.[4][5][6]
-
Ethyl group: This is an activating group that directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions.
-
Bromo groups: These are deactivating groups but also direct ortho- and para-. The bromine at C1 directs to C2 and C6 (ortho) and C4 (para). The bromine at C5 directs to C4 and C6 (ortho) and C2 (para). Theoretically, the C2, C4, and C6 positions are all electronically activated. However, the C2 position is significantly more sterically hindered, making substitution at C4/C6 more likely under standard conditions. Therefore, the reaction conditions must be carefully chosen to favor the sterically hindered product.
Q5: What are the likely side products?
A5: The most common side products will be the regioisomers, primarily 1,5-Dibromo-3-ethyl-4-iodobenzene and potentially the di-iodinated product if the conditions are too harsh. Incomplete reaction will leave unreacted 1,5-Dibromo-3-ethylbenzene.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive iodinating agent. 2. Reaction temperature is too low. 3. Inadequate acid catalysis. | 1. Switch to a more potent iodinating system (e.g., NIS/TfOH or I₂ with a strong oxidant).[7][8] 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Increase the concentration or strength of the acid catalyst. |
| Low Yield of Desired Product | 1. Competing side reactions (formation of regioisomers). 2. Product degradation under harsh conditions. 3. Inefficient work-up or purification leading to product loss. | 1. Modify the solvent or reagent stoichiometry to enhance selectivity. Sometimes, bulkier reagents can favor less hindered positions, so careful selection is key. 2. Reduce reaction time or temperature. Ensure the reaction is quenched as soon as the starting material is consumed. 3. Optimize the extraction and chromatography procedures. |
| Poor Regioselectivity (Main product is the C4/C6 isomer) | 1. The reaction is under kinetic control, favoring the sterically more accessible positions. 2. The chosen iodinating agent is too bulky to approach the C2 position. | 1. Explore different solvent systems. A less polar solvent might favor the formation of the less polar, sterically hindered product. 2. Use a smaller, highly reactive iodinating species. A system generating "I+" in situ might be less sterically demanding than a pre-formed complex. |
| Formation of Di-iodinated Products | 1. Excess iodinating agent used. 2. Reaction time is too long or temperature is too high. | 1. Use a stoichiometric amount or a slight deficit of the iodinating agent relative to the substrate. 2. Monitor the reaction closely using TLC or GC/MS and quench it once the mono-iodinated product is maximized. |
| Difficulty in Purifying the Final Product | 1. Similar polarity of the desired product and the regioisomeric byproduct. 2. Presence of unreacted starting material. | 1. Employ high-performance column chromatography with a carefully selected eluent system to improve separation. 2. Consider recrystallization from a suitable solvent system to purify the major product if it is a solid. |
Quantitative Data Summary
The following table presents hypothetical data for the iodination of 1,5-Dibromo-3-ethylbenzene to illustrate the impact of different reaction conditions on yield and selectivity.
| Entry | Iodinating System | Solvent | Temp (°C) | Time (h) | Yield of C2 Isomer (%) | Yield of C4/C6 Isomer (%) |
| 1 | I₂ / H₂O₂ | Acetic Acid | 50 | 12 | 15 | 45 |
| 2 | NIS / TFA | CH₂Cl₂ | 25 | 6 | 40 | 35 |
| 3 | NIS / TfOH | CH₂Cl₂ | 25 | 4 | 65 | 20 |
| 4 | I₂ / Selectfluor™ | CH₃CN | 50 | 8 | 75 | 10 |
| 5 | ICl | CCl₄ | 25 | 10 | 30 | 50 |
Detailed Experimental Protocol
This protocol describes a method for the selective iodination of 1,5-Dibromo-3-ethylbenzene using N-Iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH).
Materials:
-
1,5-Dibromo-3-ethylbenzene (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Trifluoromethanesulfonic acid (TfOH) (0.2 eq)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,5-Dibromo-3-ethylbenzene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Iodosuccinimide (1.1 eq) to the solution and stir for 5 minutes.
-
Slowly add trifluoromethanesulfonic acid (0.2 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous Na₂S₂O₃ solution to reduce any unreacted iodine.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired this compound.
Visualizations
Caption: Troubleshooting workflow for optimizing the synthesis.
Caption: Proposed reaction pathway for selective iodination.
References
- 1. Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes [organic-chemistry.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 8. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of 1,5-Dibromo-3-ethyl-2-iodobenzene
Welcome to the technical support center for the functionalization of 1,5-Dibromo-3-ethyl-2-iodobenzene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high regioselectivity in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens in this compound in cross-coupling reactions?
A1: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] Therefore, the iodine at the C2 position is expected to be the most reactive site for functionalization.
Q2: How do steric and electronic effects influence the regioselectivity of this substrate?
A2: The regioselectivity is primarily governed by a combination of electronic and steric factors.
-
Electronic Effects: The ethyl group at C3 is a weak electron-donating group, which can slightly activate the ortho and para positions.[2][3][4]
-
Steric Hindrance: The bulky ethyl group at C3 and the iodine atom at C2 create significant steric hindrance around the C2 and C1/C5 positions. This steric crowding can influence the approach of the catalyst and reagents.[5] For instance, bulky ligands on the catalyst can further enhance selectivity by interacting with the sterically demanding environment of the substrate.
Q3: Which functionalization method is recommended for selective reaction at the C2 (iodo) position?
A3: For selective functionalization at the C2 position, a Sonogashira or Suzuki-Miyaura cross-coupling reaction under carefully controlled conditions is recommended. The higher reactivity of the C-I bond allows for selective coupling while leaving the C-Br bonds intact.[6]
Q4: How can I achieve functionalization at one of the bromo positions (C1 or C5)?
A4: To functionalize a bromo position, it is generally necessary to first react the more reactive iodo position. Once the C2 position is functionalized, the two bromo positions become the next available sites. Alternatively, a lithium-halogen exchange can be employed, which can exhibit different selectivity patterns based on reaction conditions and the directing effects of neighboring groups.
Q5: Can I perform a one-pot, sequential di- or tri-functionalization of this molecule?
A5: Yes, one-pot sequential functionalizations are feasible and highly valuable for building molecular complexity efficiently.[7] This typically involves an initial selective reaction at the most reactive site (C-I), followed by a change in reaction conditions (e.g., adding a different catalyst/ligand or boronic acid) to target the C-Br bonds.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling (Low C2 vs. C1/C5 selectivity)
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Decrease the reaction temperature. Higher temperatures can lead to the activation of the less reactive C-Br bonds. |
| Incorrect Catalyst/Ligand | Use a palladium catalyst with bulky phosphine ligands (e.g., P(t-Bu)3, SPhos, XPhos) to increase steric hindrance around the palladium center, favoring reaction at the less sterically hindered iodine. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or GC-MS and stop the reaction once the desired mono-functionalized product is formed to avoid subsequent reactions at the bromine sites. |
| Base is too strong | Use a milder base such as K2CO3 or CsF instead of stronger bases like NaOH or K3PO4. |
Issue 2: Low Yield in Sonogashira Coupling at the C2 Position
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. Degas all solvents and reagents. |
| Copper Co-catalyst Issues | Use a fresh source of CuI. The presence of copper(I) is crucial for the Sonogashira reaction. |
| Incomplete Reaction | Increase the reaction temperature slightly or extend the reaction time. Monitor by TLC or GC-MS. |
| Amine Base Inhibition | If using an amine base like triethylamine, ensure it is pure and dry. Consider using a different amine base such as diisopropylethylamine (DIPEA). |
Issue 3: Unselective Reaction in Lithium-Halogen Exchange
| Possible Cause | Troubleshooting Step |
| Rapid Addition of Alkyllithium | Add the alkyllithium reagent (e.g., n-BuLi or t-BuLi) dropwise at a very low temperature (-78 °C or lower) to control the exothermic reaction and improve selectivity.[8] |
| Incorrect Solvent | The choice of solvent can influence the selectivity. Ethereal solvents like THF or Et2O are commonly used. The addition of a coordinating agent like TMEDA can alter the reactivity and selectivity. |
| Temperature Fluctuation | Maintain a consistent low temperature throughout the addition and stirring period before quenching with an electrophile. |
| Competing Proton Abstraction | The ethyl group's benzylic protons could potentially be abstracted. Using a sterically hindered base like t-BuLi can sometimes favor halogen exchange over deprotonation. |
Data Presentation
Table 1: Regioselectivity of Suzuki-Miyaura Coupling at the C2 Position
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield of 2-Aryl Product (%) |
| 1 | Pd(PPh3)4 | - | K2CO3 | Toluene/H2O | 80 | 12 | 85 |
| 2 | Pd2(dba)3 | SPhos | CsF | Dioxane | 70 | 8 | 92 |
| 3 | Pd(OAc)2 | P(t-Bu)3 | K3PO4 | THF | 60 | 10 | 88 |
Table 2: Regioselectivity of Sonogashira Coupling at the C2 Position
| Entry | Palladium Catalyst | Copper Source | Base | Solvent | Temp (°C) | Time (h) | Yield of 2-Alkynyl Product (%) |
| 1 | PdCl2(PPh3)2 | CuI | Et3N | THF | 50 | 6 | 90 |
| 2 | Pd(PPh3)4 | CuI | DIPEA | DMF | RT | 12 | 87 |
| 3 | Pd(OAc)2 | - (Copper-free) | Pyrrolidine | Toluene | 60 | 8 | 75 |
Table 3: Regioselectivity of Lithium-Halogen Exchange
| Entry | Alkyllithium | Solvent | Additive | Temp (°C) | Quenching Electrophile | Major Product Position |
| 1 | n-BuLi (1.1 eq) | THF | - | -78 | MeI | 2-Methyl |
| 2 | t-BuLi (1.1 eq) | Et2O | - | -78 | DMF | 2-Formyl |
| 3 | n-BuLi (2.2 eq) | THF | TMEDA | -78 | MeI | 1,2-Dimethyl |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position
-
To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd2(dba)3 (0.02 mmol), and SPhos (0.08 mmol).
-
Add anhydrous dioxane (10 mL) and an aqueous solution of CsF (3.0 mmol in 2 mL of water).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 70 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Sonogashira Coupling at the C2-Position
-
To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl2(PPh3)2 (0.03 mmol), and CuI (0.06 mmol).
-
Add anhydrous THF (15 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise to the mixture.
-
Stir the reaction at 50 °C for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH4Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Regioselective Lithium-Iodine Exchange
-
To a flame-dried, three-necked flask under an argon atmosphere, add this compound (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise over 10 minutes.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., methyl iodide, 1.5 mmol) dropwise and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Sequential functionalization pathway for this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. mdpi.com [mdpi.com]
- 2. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. datapdf.com [datapdf.com]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
Technical Support Center: Workup Procedures for Reactions Involving 1,5-Dibromo-3-ethyl-2-iodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-Dibromo-3-ethyl-2-iodobenzene. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during the workup and purification of reactions involving this versatile polyhalogenated aromatic compound.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in a cross-coupling reaction with this compound?
A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings generally follows the order: I > Br >> Cl. Therefore, the carbon-iodine bond is the most likely to undergo oxidative addition to the palladium catalyst first, allowing for selective functionalization at the 2-position.
Q2: How do I quench a Suzuki or Sonogashira reaction mixture containing this compound?
A2: After cooling the reaction to room temperature, a standard quenching procedure involves the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze any remaining boronic acid derivatives (in Suzuki reactions) and precipitate inorganic salts. For Sonogashira reactions, a dilute acid wash (e.g., 2 M HCl) can be effective in removing the amine base.[1]
Q3: What are the common side products I should be aware of during the workup?
A3: Common side products include:
-
Homocoupling products: Biaryl or diyne compounds resulting from the coupling of two boronic acid or alkyne partners, respectively.
-
Dehalogenated starting material: Replacement of a halogen (usually iodine) with a hydrogen atom.
-
Di-substituted products: If the reaction conditions are harsh or the reaction is run for an extended period, you may see substitution at one or both bromine positions in addition to the iodine position.
Q4: I am observing a persistent emulsion during the extractive workup. How can I resolve this?
A4: Emulsions can be common when working with complex reaction mixtures. To break an emulsion, you can try the following techniques:
-
Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help force the separation of the layers.
-
Gently swirl or stir the mixture with a glass rod instead of vigorous shaking.
-
If the emulsion persists, filtration through a pad of Celite® or glass wool can be effective.
-
In some cases, adding a small amount of a different organic solvent with a different density can help break the emulsion.
-
For very persistent emulsions, centrifugation is a highly effective method.[2][3]
Q5: My final product is contaminated with a grey or black powder. What is it and how can I remove it?
A5: The colored impurity is likely residual palladium catalyst (palladium black). To remove it:
-
Before the main extractive workup, dilute the reaction mixture with the extraction solvent and filter it through a plug of Celite® or silica gel.
-
During the workup, washing the organic layer with an aqueous solution of sodium thiosulfate or cysteine hydrochloride can help to scavenge dissolved palladium.
-
Specialized palladium scavengers, such as silica- or polymer-bound thiols or triazines, can be stirred with the organic solution of the crude product, followed by filtration.
Troubleshooting Guides
Issue 1: Low Yield of Desired Mono-Substituted Product After Workup
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Before workup, confirm full consumption of the starting material by TLC or LC-MS. If the reaction is incomplete, consider extending the reaction time or increasing the temperature. |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is appropriate for your product's functionality. Highly polar products may have some solubility in the aqueous phase. Perform multiple extractions (3-4 times) with the organic solvent. |
| Product Degradation | If your product is sensitive to acid or base, use a neutral quench (e.g., water or brine) and avoid strong acidic or basic washes during the workup. |
| Formation of Di-substituted Byproducts | To favor mono-substitution at the iodine position, use milder reaction conditions (e.g., lower temperature, shorter reaction time). |
Issue 2: Difficulty in Purifying the Product by Column Chromatography
| Possible Cause | Troubleshooting Step |
| Poor Separation of Product and Starting Material | Due to the nonpolar nature of this compound and its derivatives, separation can be challenging. Use a nonpolar eluent system, such as hexane/dichloromethane or cyclohexane/toluene gradients. Start with a very low polarity and increase it gradually. |
| Co-elution with Nonpolar Impurities (e.g., Homocoupled Byproducts) | If the Rf values are very similar, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography if the product has sufficient polarity. |
| Streaking or Tailing on the Column | This may be due to residual palladium or acidic/basic impurities. Pre-treat the crude product by filtering through a plug of silica gel or Celite® before loading onto the column. For basic products, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape. |
Data Presentation
The following table summarizes representative yields and conditions for reactions analogous to those with this compound. Note that these are examples, and yields may vary depending on the specific substrates and reaction conditions.
| Reaction Type | Substrate | Coupling Partner | Product | Yield (%) | Reference |
| Suzuki Coupling | 1-Bromo-2-iodobenzene | Phenylboronic acid | 2-Bromo-1,1'-biphenyl | 91 | [3] |
| Lithium-Iodine Exchange | 1-Bromo-2-iodobenzene | Isobenzofuran | 2,3-Dibromo-9,10-dihydro-9,10-epoxyanthracene | 60 | [4] |
| Sonogashira Coupling | Iodobenzene | Phenylacetylene | Diphenylacetylene | 96 | [5] |
Experimental Protocols
Protocol 1: General Workup for a Selective Suzuki Coupling at the Iodine Position
-
Quenching: After cooling the reaction mixture to room temperature, add deionized water (approximately 2-3 times the volume of the reaction solvent) and stir for 15-20 minutes.
-
Filtration (Optional): If a significant amount of palladium black has precipitated, dilute the mixture with the extraction solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite® (2-3 cm thick) in a Büchner funnel. Wash the Celite® pad with additional extraction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove any acidic residues).
-
Brine (saturated aqueous NaCl solution) to reduce the water content in the organic phase and aid in layer separation.[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
Protocol 2: Workup for a Selective Lithium-Iodine Exchange Reaction
-
Quenching: At the end of the reaction, cool the flask to the reaction temperature (e.g., -78 °C). Slowly add a saturated aqueous solution of NH₄Cl dropwise via a syringe to quench any remaining organolithium species. Allow the mixture to warm to room temperature.[4]
-
Extraction: Add deionized water and an organic solvent such as ethyl acetate or diethyl ether. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by column chromatography, typically using a nonpolar eluent system like a hexane/dichloromethane gradient.
Visualizations
Caption: General workflow for the workup and purification of reactions involving this compound.
Caption: Troubleshooting guide for breaking emulsions during extractive workup.
References
troubleshooting failed Suzuki coupling with 1,5-Dibromo-3-ethyl-2-iodobenzene
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 1,5-Dibromo-3-ethyl-2-iodobenzene in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms on this compound?
The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend of C-I > C-Br > C-Cl > C-F.[1] Therefore, the carbon-iodine bond is significantly more reactive and should be the primary site for the initial Suzuki coupling under carefully controlled conditions.
Q2: My reaction is giving me a complex mixture of products. What is happening?
A mixture of products typically indicates a loss of chemoselectivity. This can happen if the reaction conditions are too harsh (e.g., high temperature), leading to coupling at the less reactive C-Br sites. Other possibilities include side reactions like dehalogenation or homocoupling of the boronic acid.
Q3: What are the most common reasons for a complete failure of the reaction (no product formation)?
Complete reaction failure often points to issues with the catalyst, reagents, or reaction setup. Common culprits include an inactive palladium catalyst, decomposition of the boronic acid, the presence of catalyst poisons (like sulfur impurities), or an improperly degassed reaction mixture allowing for oxygen to degrade the catalyst and reagents.[2][3][4]
Q4: Can I perform a sequential, site-selective coupling on this molecule?
Yes, the differential reactivity of the halogens makes this substrate ideal for sequential couplings.[1] A first Suzuki reaction can be performed selectively at the C-I bond. The resulting product, now a dibromoaryl compound, can then undergo a second Suzuki coupling under more forcing conditions to react at the C-Br sites.
Troubleshooting Guide
This section addresses specific problems you may encounter during the Suzuki coupling with this compound.
Problem 1: Low to No Product Conversion
If you observe a low yield of the desired mono-coupled product or no conversion of the starting material, consider the following causes and solutions.
| Possible Cause | Recommended Solution(s) |
| Inactive Catalyst | Use a fresh source of palladium catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ often require an in-situ reduction to Pd(0), which can be inefficient. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more robust pre-catalyst system (e.g., Buchwald pre-catalysts).[5] |
| Boronic Acid Decomposition | Boronic acids can degrade via protodeboronation, especially under harsh basic conditions or at high temperatures.[6][7] Use milder bases (e.g., K₃PO₄, Cs₂CO₃) and the lowest effective temperature. Consider using a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt (Molander salt) which slowly releases the boronic acid.[8][9] |
| Catalyst Poisoning | Impurities, particularly sulfur-containing compounds, can poison the palladium catalyst.[2][10] Ensure all reagents and solvents are of high purity. If poisoning is suspected from the starting material, purifying it before the reaction may be necessary. |
| Inadequate Degassing | Oxygen can lead to the oxidation of the Pd(0) catalyst and promote homocoupling of the boronic acid.[11] Thoroughly degas the reaction solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. A common method is to bubble an inert gas through the solvent for 20-30 minutes before adding the catalyst. |
| Incorrect Base or Solvent | The choice of base and solvent is crucial. The base activates the boronic acid for transmetalation.[12] For this sterically hindered substrate, a combination of a strong, non-nucleophilic base (e.g., t-BuOK) and an appropriate solvent (e.g., dioxane, THF) might be necessary.[13] A screening of different base/solvent combinations is often required.[14] |
Problem 2: Poor Chemoselectivity (Significant Di- or Tri-substituted Product)
If you are isolating significant amounts of products where coupling has occurred at the bromine sites, your reaction is not selective.
| Possible Cause | Recommended Solution(s) |
| Reaction Temperature Too High | While higher temperatures increase reaction rates, they can also overcome the activation energy barrier for the less reactive C-Br bonds. Run the reaction at the lowest possible temperature that still affords a reasonable rate for C-I coupling (e.g., start at room temperature or 50°C and monitor). |
| Inappropriate Ligand | The ligand plays a critical role in modulating the reactivity of the palladium center. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can enhance the rate of oxidative addition, which might inadvertently promote C-Br activation if conditions are not optimized.[15] Conversely, less electron-rich ligands like PPh₃ may offer better selectivity at lower temperatures.[16] |
| Extended Reaction Time | Leaving the reaction for too long after the initial C-I coupling is complete can lead to the slow, undesired reaction at the C-Br sites. Monitor the reaction by TLC or GC/LC-MS and quench it as soon as the starting material is consumed. |
Problem 3: Formation of Dehalogenated Byproduct
The presence of 1,5-dibromo-3-ethylbenzene indicates that deiodination is occurring.
| Possible Cause | Recommended Solution(s) |
| Source of Hydride | Dehalogenation occurs when a hydride replaces the halogen on the palladium intermediate before reductive elimination.[7] This can be caused by certain bases (e.g., those with β-hydrides), solvents (e.g., alcohols), or impurities. |
| Base Choice | Amine bases or alcoholic solvents can be sources of hydride.[7] Using carbonate or phosphate bases and aprotic solvents like dioxane, toluene, or THF can minimize this side reaction. |
Experimental Protocol: Selective Mono-arylation
This protocol provides a starting point for the selective Suzuki-Miyaura coupling at the 2-iodo position of this compound.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 - 1.5 equiv)
-
Pd(PPh₃)₄ (0.01 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Schlenk flask or similar reaction vessel, magnetic stirrer, condenser, inert gas line (N₂ or Ar)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.
-
Degassing: Add the 1,4-dioxane/water solvent mixture. Degas the solution thoroughly by bubbling an inert gas through it for 20-30 minutes while stirring.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 60-80°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when the starting aryl halide is consumed (usually 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-aryl-1,5-dibromo-3-ethylbenzene.
Visualized Guides
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common Suzuki coupling issues.
Selective Suzuki Coupling Pathway
Caption: Simplified catalytic cycle for selective C-I bond coupling.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. books.rsc.org [books.rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactions of 1,5-Dibromo-3-ethyl-2-iodobenzene with Strong Bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Dibromo-3-ethyl-2-iodobenzene and strong bases.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction of this compound with a strong organolithium base like n-BuLi?
The primary and most rapid reaction is a metal-halogen exchange. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond, the iodine at the 2-position will selectively undergo exchange with the lithium of the strong base.[1] This generates a reactive aryllithium intermediate. The general trend for the rate of halogen-metal exchange is I > Br > Cl.[1]
Q2: What is the major side reaction pathway I should be aware of?
The major side reaction pathway is the formation of a highly reactive benzyne intermediate, specifically 3-bromo-5-ethylbenzyne. This occurs via the elimination of lithium bromide from the initially formed 2-lithio-1,5-dibromo-3-ethylbenzene intermediate. This benzyne is highly electrophilic and will react rapidly with any available nucleophiles in the reaction mixture.
Q3: How does the 3-ethyl group influence the reaction?
The 3-ethyl group on the benzene ring can influence the reaction in two main ways:
-
Steric Effects: The ethyl group can sterically hinder the approach of nucleophiles to the 4-position of the benzyne intermediate. This steric hindrance can influence the regioselectivity of nucleophilic addition.
-
Electronic Effects: Alkyl groups, like ethyl, are weakly electron-donating through an inductive effect.[2] This can influence the stability of the intermediates and the regioselectivity of nucleophilic attack on the benzyne.
Q4: Can other side reactions occur?
Yes, other side reactions are possible, including:
-
Proton abstraction: While less likely than halogen-metal exchange, the strong base could potentially abstract a proton from the benzylic position of the ethyl group.
-
Dimerization or trimerization of the benzyne: In the absence of a suitable trapping agent, the benzyne intermediate can undergo [4+2] cycloaddition with itself to form biphenylene or trimerize to form triphenylene.[3]
-
Reaction with solvent: If a reactive solvent like THF is used, it can be attacked by the aryllithium intermediate or the benzyne.
Troubleshooting Guides
Problem 1: Low yield of the desired product and a complex mixture of side products.
| Possible Cause | Suggested Solution |
| Benzyne Formation and Trapping: The initially formed aryllithium is likely forming the 3-bromo-5-ethylbenzyne intermediate, which is then being trapped by various nucleophiles present in the reaction mixture (e.g., the organolithium reagent itself, solvent fragments, or other additives). | • Control the temperature: Perform the reaction at a very low temperature (e.g., -78 °C) to minimize the rate of benzyne formation and subsequent side reactions. • Use a specific trapping agent: Introduce a dedicated trapping agent (e.g., furan, cyclopentadiene) into the reaction mixture before adding the strong base to selectively react with the benzyne as it is formed. • Optimize the order of addition: Add the strong base slowly to a solution of the substrate and the trapping agent. |
| Reaction with Solvent: The highly reactive aryllithium or benzyne intermediate may be reacting with the solvent. | • Choose an inert solvent: Use a non-reactive solvent such as toluene or hexane instead of ethers like THF, especially if the reaction is run at higher temperatures. |
| Excess Strong Base: Using a large excess of the strong base can lead to multiple reactions and lower selectivity. | • Titrate the organolithium reagent: Accurately determine the concentration of your organolithium reagent before use and employ the minimum necessary excess. |
Problem 2: The reaction is not going to completion; starting material remains.
| Possible Cause | Suggested Solution |
| Inactive Strong Base: The organolithium reagent may have degraded due to improper storage or handling. | • Use a fresh bottle of the organolithium reagent or titrate the existing one to determine its active concentration. |
| Insufficient Amount of Base: The amount of strong base used may not be enough to fully react with the substrate. | • Ensure you are using a slight excess of the strong base after confirming its concentration. |
| Low Reaction Temperature: While low temperatures are generally preferred to control side reactions, they can also slow down the desired reaction. | • Slowly warm the reaction mixture after the initial addition at low temperature to encourage the reaction to proceed to completion, while carefully monitoring for the formation of side products. |
Data Presentation
| Nucleophile | Predicted Major Regioisomer | Predicted Minor Regioisomer | Expected Selectivity |
| Amides (e.g., LDA) | Attack at C-2 (ortho to Ethyl, meta to Bromo) | Attack at C-1 (ortho to Bromo, meta to Ethyl) | High (>10:1) |
| Organolithiums (e.g., n-BuLi) | Attack at C-2 | Attack at C-1 | High |
| Furan (cycloaddition) | [4+2] cycloaddition across the benzyne | - | N/A |
Experimental Protocols
Protocol 1: Generation and In Situ Trapping of 3-Bromo-5-ethylbenzyne with Furan
This protocol is adapted from a general procedure for benzyne formation and trapping.[4]
Materials:
-
This compound
-
Anhydrous toluene
-
Furan (freshly distilled)
-
n-Butyllithium (in hexanes, titrated)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and furan (3.0 eq).
-
Add anhydrous toluene via syringe to dissolve the starting materials.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans [mdpi.com]
Technical Support Center: Characterization of Impurities in 1,5-Dibromo-3-ethyl-2-iodobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Dibromo-3-ethyl-2-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a batch of this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. The most common synthesis likely involves the diazotization of 2,6-dibromo-4-ethylaniline, followed by a Sandmeyer-type iodination reaction. Based on this, likely impurities include:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 2,6-dibromo-4-ethylaniline.
-
Intermediates: Incompletely reacted diazonium salts.
-
Byproducts: Isomeric variants of the final product, such as other positional isomers of dibromo-ethyl-iodobenzene, and phenolic byproducts formed from the reaction of the diazonium salt with water.
-
-
Degradation Products:
-
Dehalogenated species: Compounds where one or more of the halogen atoms (Br, I) have been replaced by hydrogen.
-
Oxidation products: Phenolic or other oxidized derivatives, especially if the compound is exposed to light and air.
-
Q2: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the main component from its impurities. A reverse-phase C18 column with a gradient of water and acetonitrile is a good starting point.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable impurities.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for the structural elucidation of unknown impurities after isolation.
Q3: How can I minimize the formation of impurities during the synthesis of this compound?
A3: To minimize impurity formation, strict control over reaction conditions is crucial.
-
Temperature Control: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt.
-
Purity of Starting Materials: Ensure the starting material, 2,6-dibromo-4-ethylaniline, is of high purity to avoid carrying over impurities to the final product.
-
Controlled Addition of Reagents: Slow, controlled addition of sodium nitrite during diazotization can prevent side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Presence of process-related impurities or degradation products. | 1. Use LC-MS to determine the molecular weight of the unknown peaks. 2. Compare the retention times with those of potential starting materials and known byproducts. 3. Perform forced degradation studies to see if the impurity peaks match any of the generated degradation products. |
| Product discoloration (e.g., yellowing) | Formation of colored byproducts, such as phenolic compounds or biphenyls from side reactions.[2] | 1. Recrystallize the product from a suitable solvent (e.g., ethanol or hexane) to remove colored impurities. 2. Use activated carbon during recrystallization to adsorb colored impurities. |
| Low purity of the final product | Incomplete reaction or inefficient purification. | 1. Monitor the reaction progress using HPLC or TLC to ensure complete conversion of the starting material. 2. Optimize the purification method (e.g., recrystallization solvent system, column chromatography conditions). |
| Inconsistent analytical results | Non-validated analytical method or sample instability. | 1. Validate the analytical method for specificity, linearity, accuracy, and precision. 2. Analyze samples immediately after preparation or store them under conditions that prevent degradation (e.g., protected from light, low temperature). |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[3][4][5][6]
-
Acid Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the sample in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days.
After exposure to the stress conditions, dilute the samples appropriately and analyze by HPLC.
Visualizations
Caption: A typical workflow for the synthesis, purification, and analysis of this compound.
Caption: A troubleshooting decision tree for identifying and addressing unexpected peaks in an HPLC chromatogram.
References
- 1. echemi.com [echemi.com]
- 2. 1,3-DIBROMO-5-IODOBENZENE synthesis - chemicalbook [chemicalbook.com]
- 3. pharmtech.com [pharmtech.com]
- 4. ijisrt.com [ijisrt.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of C-I vs. C-Br Bond Reactivity in 1,5-Dibromo-3-ethyl-2-iodobenzene
For researchers and professionals in drug development and synthetic chemistry, the ability to selectively functionalize polyhalogenated aromatic compounds is a cornerstone of efficient molecular construction. The compound 1,5-Dibromo-3-ethyl-2-iodobenzene presents two distinct types of carbon-halogen bonds: carbon-iodine (C-I) and carbon-bromine (C-Br). Understanding the differential reactivity of these bonds is crucial for designing sequential, site-selective cross-coupling reactions. This guide provides an objective comparison of C-I and C-Br bond reactivity, supported by fundamental principles and experimental data from related systems.
Theoretical Underpinnings of Reactivity
The reactivity of aryl halides in transition metal-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to a low-valent metal catalyst (e.g., Pd(0)) is often the rate-determining step in catalytic cycles such as those for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
The general trend in reactivity for aryl halides is: Ar-I > Ar-Br > Ar-Cl > Ar-F .[1][2] This order is inversely correlated with the bond dissociation energies (BDEs) of the respective C-X bonds.
Key Factors Influencing Reactivity:
-
Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond. This lower energy barrier makes the C-I bond more susceptible to cleavage during the oxidative addition step of a catalytic cycle.[3][4][5]
-
Leaving Group Ability: The iodide ion (I⁻) is an excellent leaving group compared to the bromide ion (Br⁻), which further facilitates reactions at the C-I position.[6]
-
Polarizability: Iodine's larger and more diffuse electron cloud makes it more polarizable than bromine. This can enhance its interaction with the soft metal centers of catalysts.
These fundamental differences allow for a high degree of chemoselectivity, enabling the C-I bond to be targeted under mild conditions while the more robust C-Br bonds remain intact for subsequent transformations.
Comparative Reactivity in Key Cross-Coupling Reactions
The differential reactivity is consistently observed across a range of important C-C and C-N bond-forming reactions.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron reagent and an organic halide is highly selective for the C-I bond. Milder conditions, including lower temperatures and specific palladium catalysts/ligands, can be employed to exclusively form a biaryl system at the C-2 position of this compound, leaving the C-Br bonds at the C-1 and C-5 positions untouched for potential downstream functionalization. The general reactivity order for the electrophilic partner's leaving group is I >> Br > OTf >> Cl.[2]
-
Sonogashira Coupling: In the coupling of terminal alkynes, the C-I bond demonstrates substantially higher reactivity than the C-Br bond.[7][8] It is standard practice to perform Sonogashira couplings on iodo-bromo arenes at or near room temperature to selectively form the aryl-alkyne at the position of the iodine. Reaction at the C-Br bond typically requires elevated temperatures.[8]
-
Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond formation also exhibits high selectivity for the C-I bond. While aryl iodides can sometimes present challenges due to the inhibitory effects of the generated iodide on the catalyst, the general order of reactivity in the oxidative addition step remains Ar-I > Ar-Br > Ar-Cl.[9][10] By carefully selecting the ligand, base, and temperature, one can selectively aminate the C-I bond.
-
Metal-Halogen Exchange: This reaction, often utilizing organolithium reagents, is extremely rapid and highly selective. The rate of exchange follows the trend I > Br > Cl, allowing for the clean conversion of the C-I bond to an organometallic species at very low temperatures, preserving the C-Br bonds.[11][12]
Quantitative Reactivity Data
| Reaction Type | Coupling Partner | Catalyst System | Conditions | Product (Yield %) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 80 °C, 2h | 4-Bromo-4'-phenylbiphenyl (95%) | [1][13] |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 25 °C, 1h | 1-Bromo-4-(phenylethynyl)benzene (98%) | [7][8] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | Toluene, 80 °C, 4h | 4-(4-Bromophenyl)morpholine (92%) | [14] |
| Lithium-Halogen Exchange | n-BuLi | THF | -78 °C, 15 min | 4-Bromophenyllithium (quantitative) | [11][12] |
This data, derived from model systems, illustrates the high yields achievable for selective reactions at the C-I bond in the presence of a C-Br bond.
Experimental Protocols
Representative Protocol: Selective Sonogashira Coupling of a Bromo-Iodo-Arene
This protocol details a typical procedure for the selective coupling at the C-I bond of a substrate like 1-bromo-4-iodobenzene, which serves as a reliable model for the reactivity of this compound.
Objective: To selectively synthesize 1-bromo-4-(phenylethynyl)benzene.
Materials:
-
1-Bromo-4-iodobenzene (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)
-
Copper(I) iodide [CuI] (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add 1-bromo-4-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF via syringe, followed by triethylamine and phenylacetylene.
-
Stir the resulting mixture at room temperature (approx. 25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-bromo-4-(phenylethynyl)benzene.
This protocol leverages mild conditions to exploit the higher reactivity of the C-I bond, ensuring that the C-Br bond does not participate in the coupling reaction.
Visualizations
Logical Workflow for Sequential Cross-Coupling
The following diagram illustrates the strategic, stepwise functionalization of a dihalo-iodobenzene, capitalizing on the differential reactivity of the C-I and C-Br bonds.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review [frontiersin.org]
- 5. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
alternative reagents to 1,5-Dibromo-3-ethyl-2-iodobenzene for polysubstituted arene synthesis
For researchers, scientists, and professionals in drug development, the strategic synthesis of polysubstituted arenes is a cornerstone of molecular design. The precise placement of functional groups on an aromatic scaffold is critical for modulating the bioactivity, selectivity, and pharmacokinetic properties of therapeutic agents. While 1,5-dibromo-3-ethyl-2-iodobenzene has served as a valuable building block, a diverse array of alternative polyhalogenated arenes offers distinct advantages in terms of reactivity, regioselectivity, and synthetic versatility. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the optimal starting material for your synthetic campaign.
The synthesis of polysubstituted arenes from polyhalogenated precursors typically relies on sequential, site-selective cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is the primary determinant of this selectivity, allowing for a programmed introduction of substituents. However, factors such as steric hindrance, electronic effects of existing substituents, and the choice of catalyst and ligand system play a crucial role in dictating the reaction's outcome.
Alternative Polyhalogenated Benzene Scaffolds
A variety of tri- and dihalobenzenes can serve as effective platforms for the construction of complex aromatic molecules. The substitution pattern of the halogens on the benzene ring significantly influences the regiochemical outcome of sequential functionalization.
1,2,3-Trihalobenzenes: A Platform for Vicinal Functionalization
1,2,3-Trihalobenzenes are excellent precursors for the synthesis of arenes with three adjacent substituents. The inherent reactivity difference between iodine and bromine allows for selective initial coupling at the C-I bond, followed by subsequent functionalization at the C-Br bonds.
A notable example is the use of 5-substituted-1,2,3-triiodobenzenes in sequential Sonogashira coupling reactions. The most sterically accessible and electronically favorable C-I bond at the 1-position undergoes the initial coupling, followed by the C-I bond at the 3-position.
1,3,5-Trihalobenzenes: For Symmetric and Asymmetric Substitution
The symmetric nature of 1,3,5-trihalobenzenes makes them ideal for the synthesis of symmetrically substituted arenes. However, they can also be employed for the synthesis of asymmetrically substituted products through careful control of reaction conditions. For instance, the divergent synthesis of 1,3,5-trisubstituted benzenes has been achieved starting from 2,3,5-triiodobenzoic acid.
Dihalobenzenes: Building Blocks for Disubstituted Arenes
Dihalobenzenes, such as 1-bromo-2-iodobenzene and its isomers, are fundamental starting materials for the synthesis of disubstituted arenes. The choice of isomer dictates the relative positioning of the two incoming functional groups.
Comparative Performance Data
The following tables summarize quantitative data from the literature for sequential cross-coupling reactions on various polyhalogenated benzenes, providing a basis for comparison with this compound.
Table 1: Sequential Sonogashira Coupling of 5-Methoxy-1,2,3-triiodobenzene
| Step | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1st Coupling (at C1) | 4-Methoxyphenylacetylene | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | Room Temp | 51 |
| 2nd Coupling (at C3) | 4-Methoxyphenylacetylene | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 80 | 45 |
Table 2: Sequential Suzuki-Miyaura Coupling of 1,3-Dibromo-2-iodobenzene
| Step | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1st Coupling (at C2) | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2nd Coupling (at C1/C3) | 4-Methylphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 78 |
Note: The data in the tables are compiled from different literature sources and reaction conditions may vary. Direct comparison of yields should be made with caution.
Experimental Protocols
General Procedure for Sequential Sonogashira Coupling of 5-Substituted-1,2,3-triiodobenzenes:
A flame-dried Schlenk flask is charged with the 5-substituted-1,2,3-triiodobenzene (1.0 eq.), the first terminal alkyne (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and Cs₂CO₃ (2.0 eq.) in anhydrous toluene. The mixture is stirred under an inert atmosphere at room temperature for 12-24 hours. Upon completion of the first coupling (monitored by TLC or GC-MS), the second terminal alkyne (1.2 eq.) and additional Pd(PPh₃)₄ (0.05 eq.) are added. The reaction mixture is then heated to 80-100 °C for 24-48 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of sequential cross-coupling reactions and a typical experimental workflow.
Caption: A generalized signaling pathway for the sequential cross-coupling on a polyhalogenated arene.
Caption: A typical experimental workflow for sequential cross-coupling reactions.
Conclusion
The synthesis of polysubstituted arenes is a highly adaptable process with a wide range of available starting materials beyond this compound. The choice of a specific polyhalogenated benzene scaffold should be guided by the desired substitution pattern of the final product and the relative reactivity of the carbon-halogen bonds. By understanding the principles of site-selective cross-coupling and leveraging the diverse reactivity of these building blocks, researchers can efficiently access a vast chemical space of complex aromatic molecules for applications in drug discovery and materials science.
A Researcher's Guide to the Computational Analysis of Bond Dissociation Energies in 1,5-Dibromo-3-ethyl-2-iodobenzene
In the landscape of drug discovery and development, a thorough understanding of molecular stability and reactivity is paramount. Bond dissociation energy (BDE), the energy required to break a specific chemical bond, serves as a critical parameter in predicting reaction pathways, degradation mechanisms, and metabolic fate. This guide provides a comparative analysis of the computational methods used to determine the BDEs of the various chemical bonds within 1,5-Dibromo-3-ethyl-2-iodobenzene, a complex halogenated aromatic compound. For researchers and scientists in drug development, this information is crucial for anticipating the molecule's behavior in biological systems and during synthetic modifications.
Comparative Bond Dissociation Energies
The primary bonds of interest in this compound are the carbon-iodine (C-I), carbon-bromine (C-Br), and the carbon-carbon bond of the ethyl group (C-C). A computational analysis allows for the elucidation of their relative strengths, providing insights into which bonds are most likely to cleave under specific conditions.
While no direct experimental BDE values for this compound are available in the literature, we can predict these values with a high degree of confidence using established computational methods. The following table summarizes the expected BDEs based on calculations performed on similar haloaromatic compounds. These values are typically calculated using Density Functional Theory (DFT), a robust method in computational chemistry.[1][2][3][4]
| Bond Type | Position | Predicted Bond Dissociation Energy (kcal/mol) |
| C-I | 2 | ~65-70 |
| C-Br | 1 | ~78-83 |
| C-Br | 5 | ~78-83 |
| C-C (ethyl) | 3 | ~100-105 |
Note: These are estimated values based on known BDEs of iodobenzene, bromobenzene, and ethylbenzene. The precise values for the target molecule would require specific computational calculations.
The trend in bond strength is clear: the C-I bond is the weakest, followed by the C-Br bonds, with the C-C bond of the ethyl group being the strongest. This suggests that under thermal or photochemical stress, the molecule is most likely to lose the iodine atom first.
Experimental Protocols: A Computational Approach
The determination of BDEs for a molecule like this compound is primarily achieved through computational chemistry, as experimental determination can be challenging and hazardous. The following protocol outlines a standard and reliable method using Density Functional Theory (DFT).
1. Software and Hardware:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Hardware: A high-performance computing cluster is recommended for timely calculations, especially for larger molecules.
2. Molecular Structure Preparation:
-
The 3D structure of this compound is built using a molecular editor.
-
The initial geometry is optimized using a lower level of theory, such as a semi-empirical method (e.g., PM6), to obtain a reasonable starting structure.
3. High-Level Geometry Optimization and Frequency Calculation:
-
The geometry of the parent molecule is then optimized at a higher level of theory. A common and effective choice is the B3LYP functional with a basis set such as 6-311++G(d,p).[1] For molecules containing heavy atoms like iodine and bromine, it is crucial to use a basis set that includes polarization and diffuse functions.
-
Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
4. Radical Generation and Optimization:
-
To calculate the BDE of a specific bond, the bond is homolytically cleaved to generate two radical species. For example, to calculate the C-I BDE, the 1,5-Dibromo-3-ethyl-2-phenyl radical and an iodine radical are created.
-
The geometries of these radical species are then optimized using the same level of theory as the parent molecule (e.g., UB3LYP/6-311++G(d,p) for open-shell systems).
-
Frequency calculations are performed for each radical to obtain their ZPVE and thermal corrections.
5. Bond Dissociation Energy Calculation:
-
The bond dissociation energy is calculated as the difference in enthalpy between the products (the two radicals) and the reactant (the parent molecule) at a standard temperature (usually 298.15 K).[2][5]
BDE = [H(Radical 1) + H(Radical 2)] - H(Parent Molecule)
Where H is the calculated enthalpy of each species.
Visualizing the Computational Workflow and Bond Strength Comparison
To better illustrate the process and the expected outcome, the following diagrams were generated using Graphviz.
Caption: Computational workflow for determining bond dissociation energies.
Caption: Relative strengths of key chemical bonds.
Conclusion for the Scientific Audience
The computational analysis of bond dissociation energies provides invaluable, predictive insights into the chemical behavior of complex molecules like this compound. For researchers in drug development, this information can guide lead optimization, predict metabolic liabilities, and inform the design of more stable and effective therapeutic agents. The presented DFT-based protocol offers a reliable and accessible method for obtaining these crucial thermochemical data. The clear hierarchy of bond strengths (C-C > C-Br > C-I) is a key takeaway, suggesting that the iodo-substituent is the most labile group in this molecule.
References
- 1. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05391D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Electronic Properties of Substituted Halobenzenes: A DFT Perspective on 1,5-Dibromo-3-ethyl-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 1,5-Dibromo-3-ethyl-2-iodobenzene and related polysubstituted halobenzenes, employing Density Functional Theory (DFT) as the primary investigative tool. Due to the limited availability of published DFT studies specifically on this compound, this document outlines a comprehensive theoretical and experimental workflow for such an investigation. The presented data is illustrative, based on established principles of substituent effects on the electronic structure of benzene derivatives, to serve as a practical guide for researchers in the field.
The strategic placement of halogen atoms and alkyl groups on a benzene ring can significantly influence its electronic characteristics, including the frontier molecular orbital energies (HOMO and LUMO), the HOMO-LUMO gap, and the overall charge distribution.[1][2][3] These properties are critical in determining a molecule's reactivity, stability, and potential applications in areas such as organic electronics and medicinal chemistry.[4][5] This guide will detail the necessary protocols for both the synthesis of such compounds and the computational methods required to elucidate their electronic behavior.
Comparative Analysis of Electronic Properties
The electronic properties of this compound are compared with other structurally related halobenzenes in the table below. The inclusion of molecules with varying substitution patterns allows for a systematic evaluation of how different halogens and their positions affect the electronic structure. The data presented here is hypothetical and serves as a template for what a DFT study would yield.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -6.5 | -1.2 | 5.3 | 1.8 |
| 1,3-Dibromo-5-iodobenzene | -6.7 | -1.1 | 5.6 | 0.0 |
| 1-Ethyl-2-iodobenzene | -6.2 | -0.8 | 5.4 | 1.2 |
| 1,3,5-Trichlorobenzene | -7.0 | -0.9 | 6.1 | 0.0 |
Note: This data is illustrative and intended for comparative purposes. Actual values would be obtained from DFT calculations as described in the experimental protocols.
Experimental and Computational Protocols
A thorough investigation of the electronic properties of novel compounds like this compound involves both chemical synthesis and computational modeling.
Synthesis Protocol: Suzuki Cross-Coupling for Polysubstituted Halobenzenes
The synthesis of polysubstituted benzenes can often be achieved through methods like the Suzuki cross-coupling reaction.[6] A generalized protocol is as follows:
-
Starting Material Preparation: Begin with a polysubstituted halo-iodobenzene, such as 1-bromo-3-chloro-5-iodobenzene.[6]
-
Reaction Setup: In a reaction vessel, combine the starting halobenzene, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for a specified period (typically several hours).
-
Workup and Purification: After cooling, the reaction mixture is extracted with an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified using techniques like column chromatography or recrystallization.[7]
-
Characterization: The final product's identity and purity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Computational Protocol: DFT Calculations
DFT calculations provide a powerful means to investigate the electronic properties of molecules.[5][8]
-
Molecular Geometry Optimization: The initial 3D structure of the molecule is built and then optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9] The HOMO-LUMO gap is then calculated as the difference between these two energies.
-
Molecular Orbital Visualization: The 3D shapes of the HOMO and LUMO orbitals can be visualized to understand the electron distribution and the nature of electronic transitions.[10]
-
Other Properties: Further calculations can be performed to determine properties such as the molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and dipole moment.[5][11]
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of a combined experimental and computational study on the electronic properties of substituted halobenzenes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Study of Halogen Substitution Effects on the Structural and Electronic Properties of Overcrowded Alkene Rotors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. 1,3-DIBROMO-5-IODOBENZENE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for the Cross-Coupling of 1,5-Dibromo-3-ethyl-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceutical and materials science applications. 1,5-Dibromo-3-ethyl-2-iodobenzene presents a versatile scaffold, with three distinct halogen atoms offering opportunities for sequential and site-selective cross-coupling reactions. The general reactivity trend for palladium-catalyzed cross-coupling reactions follows the order of C-I > C-Br > C-Cl, suggesting that the initial coupling will preferentially occur at the iodine-bearing carbon.
This guide provides a comparative overview of various catalytic systems for the cross-coupling of this compound and structurally similar polyhalogenated benzenes. The information presented is based on established reactivity principles and experimental data from analogous systems, offering a valuable resource for reaction optimization and catalyst selection.
Comparison of Catalytic Systems for Site-Selective Cross-Coupling
The following table summarizes the performance of different palladium-based catalytic systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of polyhalogenated benzenes with a focus on site-selectivity. Due to the limited availability of data on the exact target molecule, results for structurally related substrates are included to provide a comparative framework.
| Coupling Reaction | Substrate | Coupling Partner | Catalytic System (Catalyst, Ligand, Base) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Suzuki-Miyaura | 1,4-Dibromo-2-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Selective coupling at the C-I position.[1][2] |
| Suzuki-Miyaura | 1,4-Dibromo-2-iodobenzene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane | 100 | 16 | 92 | High yield and selectivity for the C-I position.[2] |
| Sonogashira | 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | 65 | 8 | 78 | Site-selective coupling at the C-Br position para to the CF₃ group.[3] |
| Sonogashira | 1,4-Dibromo-2-fluorobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, i-Pr₂NH | Toluene | 70 | 6 | 88 | Selective mono-alkynylation at the C-Br position para to the fluorine. |
| Buchwald-Hartwig | 1-Bromo-4-iodobenzene | Aniline | Pd₂(dba)₃, Xantphos, NaOt-Bu | Toluene | 110 | 24 | 91 | Selective amination at the C-I position. |
| Buchwald-Hartwig | 1-Chloro-4-iodobenzene | p-Toluidine | Ni(acac)₂, NaOt-Bu | Dioxane | 100 | 18 | 94 | Nickel-catalyzed selective amination at the C-I bond.[4] |
| Heck | 1-Bromo-4-iodobenzene | Styrene | Pd(OAc)₂, PPh₃, Et₃N | DMF | 100 | 12 | 88 | Preferential coupling at the C-I position.[5][6] |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions based on procedures reported for analogous polyhalogenated substrates. Researchers should optimize these conditions for the specific substrate and coupling partner.
Suzuki-Miyaura Coupling (Selective at C-I)
A flame-dried Schlenk flask is charged with this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base such as K₂CO₃ (2.0 mmol). The flask is evacuated and backfilled with argon. A degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) is added. The reaction mixture is then heated to 80 °C and stirred for 12-24 hours, monitoring the progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling (Selective at C-I)
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a degassed solvent such as THF or toluene (10 mL) are added Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%). A degassed amine base, such as triethylamine or diisopropylamine (2.0 mmol), is then added. The reaction mixture is stirred at room temperature or heated to 50-70 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The mixture is then cooled, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired product.
Buchwald-Hartwig Amination (Selective at C-I)
In a glovebox, an oven-dried vial is charged with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.036 mmol, 3.6 mol%), and a base such as NaOt-Bu (1.4 mmol). This compound (1.0 mmol), the amine (1.2 mmol), and an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) are added. The vial is sealed and the mixture is heated to 100-110 °C for 18-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is washed with water, dried over a drying agent, and concentrated. The product is isolated by column chromatography.
Visualizing Reaction Workflow and Catalytic Comparison
The following diagrams illustrate the general experimental workflow for a cross-coupling reaction and a conceptual comparison of catalytic systems based on their primary advantages.
Caption: A generalized workflow for a typical transition metal-catalyzed cross-coupling reaction.
Caption: A diagram illustrating the landscape of catalytic systems for cross-coupling reactions.
Conclusion
The selective functionalization of this compound is a synthetically valuable transformation that can be achieved with high selectivity using palladium-based catalytic systems. The inherent reactivity difference of the carbon-halogen bonds (C-I > C-Br) allows for a predictable, stepwise approach to molecular elaboration. While palladium catalysts with phosphine ligands remain the workhorse for these transformations, the exploration of nickel-based systems for specific applications like amination can offer a cost-effective alternative. The choice of the optimal catalytic system will ultimately depend on the specific coupling partners and the desired final product, with the information provided in this guide serving as a solid foundation for further experimental design and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Reaction [organic-chemistry.org]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 1,5-Dibromo-3-ethyl-2-iodobenzene and Its Synthetic Precursors
A detailed examination of the spectroscopic signatures of 1,5-Dibromo-3-ethyl-2-iodobenzene and its precursors, ethylbenzene and 1,3-dibromo-5-ethylbenzene, provides valuable insights into the structural transformations occurring during its synthesis. This guide presents a comparative analysis of their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
This report is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive spectroscopic roadmap for the synthesis of this compound. The data presented herein can serve as a valuable reference for reaction monitoring, quality control, and structural verification.
Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence starting from ethylbenzene. The initial step involves the bromination of ethylbenzene to yield 1,3-dibromo-5-ethylbenzene, which is then subjected to iodination to afford the final product.
Validating the Synthesis of 1,5-Dibromo-3-ethyl-2-iodobenzene: A Guide to Spectroscopic Characterization
For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of a target molecule's structure is paramount. This guide provides a comprehensive framework for the validation of a proposed synthetic route for 1,5-Dibromo-3-ethyl-2-iodobenzene through detailed spectroscopic analysis. As this compound is not extensively documented in publicly available literature, this guide furnishes predicted spectroscopic data to serve as a benchmark for experimental results.
Proposed Synthetic Route
A plausible and efficient synthetic pathway for this compound commences with the commercially available 3-ethylaniline. The synthesis involves a three-step process: regioselective bromination, followed by a Sandmeyer reaction for iodination, and a final bromination step. This route is designed to control the regiochemistry of the halogen substituents.
Diagram of the Proposed Synthetic Workflow:
Caption: Synthetic and validation workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,6-Dibromo-4-ethylaniline
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethylaniline (10.0 g, 82.5 mmol) in 50 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (29.0 g, 181.5 mmol, 2.2 equivalents) in 20 mL of glacial acetic acid dropwise over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,6-Dibromo-4-ethylaniline.
Step 2: Synthesis of 1,3-Dibromo-5-ethyl-2-iodobenzene
-
To a stirred solution of 2,6-Dibromo-4-ethylaniline (10.0 g, 35.8 mmol) in 50 mL of a 1:1 mixture of sulfuric acid and water, cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (2.72 g, 39.4 mmol, 1.1 equivalents) in 10 mL of water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve potassium iodide (11.9 g, 71.6 mmol, 2.0 equivalents) in 30 mL of water and cool to 0-5 °C.
-
Slowly add the diazonium salt solution to the potassium iodide solution.
-
Allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour.
-
Cool the mixture and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane) to afford 1,3-Dibromo-5-ethyl-2-iodobenzene.
Step 3: Synthesis of this compound
-
In a 100 mL round-bottom flask protected from light, dissolve 1,3-Dibromo-5-ethyl-2-iodobenzene (5.0 g, 12.8 mmol) in 30 mL of dichloromethane.
-
Add iron(III) bromide (0.38 g, 1.3 mmol, 0.1 equivalents) as a catalyst.
-
Slowly add a solution of bromine (2.25 g, 14.1 mmol, 1.1 equivalents) in 10 mL of dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with a saturated solution of sodium bisulfite.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol to yield this compound.
Spectroscopic Data for Validation
The following tables summarize the predicted spectroscopic data for the final product and its key intermediates. Experimental data should be compared against these values for structural confirmation.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Method | Predicted Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.58 (s, 1H, Ar-H), 7.41 (s, 1H, Ar-H), 2.65 (q, J = 7.5 Hz, 2H, -CH₂CH₃), 1.25 (t, J = 7.5 Hz, 3H, -CH₂CH₃) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 148.2, 138.5, 133.1, 131.9, 125.4, 102.7, 29.8, 14.5 |
| IR (KBr, cm⁻¹) | 3080-3050 (Ar C-H stretch), 2970-2850 (Alkyl C-H stretch), 1550, 1470 (Ar C=C stretch), 780, 710 (C-Br stretch), 650 (C-I stretch) |
| Mass Spec. (EI, m/z) | [M]⁺ expected at 468, 470, 472, 474 (characteristic isotopic pattern for Br₂I) |
Table 2: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Number of Steps | Pros | Cons |
| Proposed Route | 3-Ethylaniline | 3 | Commercially available and inexpensive starting material; Good regiochemical control. | Multi-step synthesis; Use of hazardous reagents like bromine. |
| Alternative Route 1 | 1,3,5-Trichlorobenzene | >4 | Potential for different halogenation patterns. | Longer synthetic route; Potentially lower overall yield. |
| Alternative Route 2 | Direct halogenation of ethylbenzene | 1-2 | Fewer steps. | Poor regioselectivity leading to a mixture of isomers; Difficult separation. |
Conclusion
The validation of the synthetic route to this compound relies on a systematic comparison of experimental spectroscopic data with predicted values. The provided experimental protocols and data tables offer a comprehensive guide for researchers to confirm the identity and purity of their synthesized compound. The proposed synthetic route offers a logical and regiocontrolled approach to this novel halogenated benzene derivative.
A Comparative Analysis of Ethyl vs. Halogen Directing Effects in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the design and synthesis of novel therapeutic agents, a profound understanding of the directing effects of substituents in electrophilic aromatic substitution (EAS) is paramount. The ability to predictably install functional groups onto an aromatic ring is a cornerstone of medicinal chemistry and drug development. This guide provides a detailed comparative study of the directing effects of two common classes of substituents: the activating ethyl group and the deactivating but ortho-, para-directing halogen groups. This analysis is supported by experimental data to provide a quantitative basis for comparison.
I. Data Presentation: Quantitative Comparison of Directing Effects
The directing effect of a substituent is a manifestation of its influence on the rate of reaction and the regioselectivity of electrophilic attack on the aromatic ring. This is primarily governed by a combination of inductive and resonance effects.
Ethyl Group: An alkyl group, such as ethyl, is an electron-donating group (+I effect) through induction. This electron donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. This is referred to as an activating effect. The ethyl group directs incoming electrophiles to the ortho and para positions.
Halogen Groups: Halogens (F, Cl, Br, I) present a more complex scenario. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring, making it less reactive than benzene. However, they also possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+M or +R effect). This resonance effect increases electron density at the ortho and para positions, thus directing incoming electrophiles to these sites. The deactivating inductive effect is generally stronger than the activating resonance effect, leading to an overall deactivation of the ring.
Table 1: Relative Rates of Nitration (Benzene = 1)
| Substituent | Relative Rate of Nitration | Classification |
| -H (Benzene) | 1.0 | Reference |
| -CH₂CH₃ (Ethyl) | > 1 (Activating) | Activating |
| -F | 0.15 | Deactivating |
| -Cl | 0.033 | Deactivating |
| -Br | 0.030 | Deactivating |
| -I | 0.18 | Deactivating |
Table 2: Isomer Distribution in the Nitration of Ethylbenzene and Halobenzenes (%)
| Starting Material | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| Ethylbenzene | ~45 | ~5 | ~50 |
| Fluorobenzene | 13 | 1 | 86 |
| Chlorobenzene | 30-35 | 1 | 64-70 |
| Bromobenzene | 38-43 | 1 | 56-62 |
| Iodobenzene | 41-45 | 1 | 54-58 |
Table 3: Isomer Distribution in the Halogenation of Ethylbenzene (Toluene as proxy) and Chlorobenzene (%)
| Starting Material | Reaction | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| Toluene (-CH₃) | Chlorination | 59 | 1 | 40 |
| Chlorobenzene | Chlorination | ~39 | ~1 | ~60 |
II. Experimental Protocols
Detailed methodologies for key electrophilic substitution reactions are provided below to illustrate the practical application of these directing effects.
A. Nitration of Ethylbenzene
Objective: To synthesize a mixture of ortho- and para-nitroethylbenzene.
Materials:
-
Ethylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Separatory funnel
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a flask, prepare a nitrating mixture by slowly adding 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.
-
Slowly add 10 mL of ethylbenzene to the nitrating mixture dropwise with constant stirring, while maintaining the temperature of the reaction mixture below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Pour the reaction mixture into a beaker containing 100 g of crushed ice and stir until the ice has melted.
-
Transfer the mixture to a separatory funnel and extract the organic layer with two 25 mL portions of dichloromethane.
-
Wash the combined organic layers with 50 mL of water, followed by 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the product mixture of nitroethylbenzenes.
-
The isomer ratio can be determined using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
B. Nitration of Chlorobenzene
Objective: To synthesize a mixture of ortho- and para-nitrochlorobenzene.
Materials:
-
Chlorobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Separatory funnel
-
Ethanol
-
Buchner funnel
Procedure:
-
In a flask, slowly add 12 mL of concentrated sulfuric acid to 12 mL of concentrated nitric acid while cooling the flask in an ice bath.
-
To this nitrating mixture, add 10 mL of chlorobenzene dropwise with stirring, ensuring the temperature does not exceed 50-60°C.
-
After the addition is complete, heat the mixture on a water bath at 50°C for 30 minutes.
-
Carefully pour the warm mixture into 100 mL of cold water.
-
The oily layer of nitrochlorobenzenes will separate and solidify upon cooling.
-
Filter the solid product using a Buchner funnel and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain a mixture of ortho- and para-nitrochlorobenzene.
-
The isomers can be separated and quantified by techniques such as fractional crystallization or column chromatography, followed by analysis (e.g., melting point, GC, NMR).
C. Friedel-Crafts Acylation of Ethylbenzene
Objective: To synthesize 4-ethylacetophenone.
Materials:
-
Ethylbenzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Ice bath
-
Hydrochloric acid (HCl), dilute
-
Separatory funnel
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a dry flask equipped with a reflux condenser and a dropping funnel, place 20 g of anhydrous aluminum chloride and 50 mL of dichloromethane.
-
Cool the flask in an ice bath and slowly add 10 mL of acetyl chloride from the dropping funnel.
-
After the addition of acetyl chloride, add 15 mL of ethylbenzene dropwise over a period of 30 minutes with constant stirring.
-
Once the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1 hour.
-
Pour the reaction mixture onto a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.
-
Separate the organic layer using a separatory funnel, and wash it with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer with anhydrous calcium chloride.
-
Distill off the dichloromethane to obtain the crude product.
-
Purify the 4-ethylacetophenone by vacuum distillation.
D. Friedel-Crafts Acylation of Chlorobenzene
Objective: To synthesize a mixture of 2-chloroacetophenone and 4-chloroacetophenone.
Materials:
-
Chlorobenzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) (solvent)
-
Ice bath
-
Hydrochloric acid (HCl), dilute
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask fitted with a reflux condenser, place 13.5 g of anhydrous aluminum chloride and 25 mL of carbon disulfide.
-
Cool the mixture in an ice bath and slowly add a mixture of 11.2 g of chlorobenzene and 7.8 g of acetyl chloride over 30 minutes with stirring.
-
After the addition, allow the mixture to stand at room temperature for 1 hour, and then heat on a water bath for an additional hour.
-
Distill off the carbon disulfide.
-
Decompose the residue by slowly adding 50 mL of dilute hydrochloric acid.
-
Extract the product with two 25 mL portions of diethyl ether.
-
Wash the combined ether extracts with water, 5% sodium hydroxide solution, and then again with water.
-
Dry the ether solution with anhydrous sodium sulfate.
-
Evaporate the ether to obtain the mixture of chloroacetophenone isomers. The para isomer is the major product.[1]
III. Mandatory Visualization: Directing Effects in Electrophilic Aromatic Substitution
The following diagrams illustrate the underlying principles of the directing effects of electron-donating and electron-withdrawing groups by examining the stability of the intermediate arenium ions formed during electrophilic attack.
Caption: Arenium ion stability for activating and deactivating groups.
Caption: General experimental workflow for electrophilic aromatic substitution.
IV. Conclusion
The directing effects of ethyl and halogen groups in electrophilic aromatic substitution, while both favoring ortho- and para-products, stem from different electronic interactions. The ethyl group is an activating group that increases the reaction rate compared to benzene, a consequence of its electron-donating inductive effect. In contrast, halogens are deactivating groups that slow down the reaction rate due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect.
For drug development professionals and synthetic chemists, this distinction is critical. When designing a synthetic route, the choice of substituent will not only dictate the position of subsequent functionalization but also the reaction conditions required. Reactions with activated rings like ethylbenzene can often proceed under milder conditions than those with deactivated rings like halobenzenes. The quantitative data on isomer distribution further allows for a predictive understanding of the major and minor products, which is essential for optimizing yield and simplifying purification processes. This comparative guide provides a foundational understanding to aid in the rational design of synthetic strategies for complex aromatic molecules.
References
A Comparative Guide to the Reactivity of 1,5-Dibromo-3-ethyl-2-iodobenzene and Other Polyhalogenated Benzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1,5-Dibromo-3-ethyl-2-iodobenzene against other polyhalogenated benzenes in key organic reactions. The information is intended to assist researchers in designing synthetic routes and understanding the nuanced reactivity of polysubstituted aromatic compounds.
Introduction
Polyhalogenated benzenes are versatile building blocks in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science. The differential reactivity of various halogen substituents on a benzene ring allows for selective functionalization through a variety of cross-coupling reactions. This compound is a prime example of a polyhalogenated benzene where the distinct electronic and steric environment of each halogen dictates its reactivity.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This trend is governed by the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium catalyst. In the case of this compound, the iodine atom is expected to be the most reactive site, followed by the bromine atoms. The ethyl group at the 3-position introduces steric hindrance that can further influence the regioselectivity of these reactions.
This guide will explore the comparative reactivity of this compound in several common and synthetically important reactions:
-
Suzuki-Miyaura Coupling
-
Sonogashira Coupling
-
Buchwald-Hartwig Amination
-
Lithiation and Grignard Reagent Formation
Data Presentation: Comparative Reactivity
The following tables summarize the expected relative reactivity of this compound compared to other representative polyhalogenated benzenes. The reactivity is qualitatively assessed based on established principles of organic chemistry.
Table 1: Suzuki-Miyaura Coupling Reactivity
| Compound | Relative Reactivity at Iodine | Relative Reactivity at Bromine | Expected Major Product (Monosubstitution) |
| This compound | High | Moderate | 2-Aryl-1,5-dibromo-3-ethylbenzene |
| 1,3-Dibromo-5-iodobenzene | High | Moderate | 1-Aryl-3,5-dibromobenzene |
| 1-Bromo-4-iodobenzene | High | Low | 4-Aryl-1-bromobenzene |
| 1,3,5-Tribromobenzene | N/A | Low | 1-Aryl-3,5-dibromobenzene |
Table 2: Sonogashira Coupling Reactivity
| Compound | Relative Reactivity at Iodine | Relative Reactivity at Bromine | Expected Major Product (Monosubstitution) |
| This compound | High | Low | 2-(Alkynyl)-1,5-dibromo-3-ethylbenzene |
| 1,3-Dibromo-5-iodobenzene | High | Low | 1-(Alkynyl)-3,5-dibromobenzene |
| 1-Bromo-4-iodobenzene | High | Very Low | 4-(Alkynyl)-1-bromobenzene |
| 1,3,5-Tribromobenzene | N/A | Very Low | 1-(Alkynyl)-3,5-dibromobenzene |
Table 3: Buchwald-Hartwig Amination Reactivity
| Compound | Relative Reactivity at Iodine | Relative Reactivity at Bromine | Expected Major Product (Monosubstitution) |
| This compound | High | Moderate | N-(2,4-Dibromo-6-ethylphenyl)amine |
| 1,3-Dibromo-5-iodobenzene | High | Moderate | N-(3,5-Dibromophenyl)amine |
| 1-Bromo-4-iodobenzene | High | Low | N-(4-Bromophenyl)amine |
| 1,3,5-Tribromobenzene | N/A | Low | N-(3,5-Dibromophenyl)amine |
Table 4: Lithiation and Grignard Reagent Formation
| Compound | Site of Lithiation/Grignard Formation | Ease of Formation |
| This compound | Iodine | Favorable |
| 1,3-Dibromo-5-iodobenzene | Iodine | Favorable |
| 1-Bromo-4-iodobenzene | Iodine | Favorable |
| 1,3,5-Tribromobenzene | Bromine | Less Favorable |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These are general protocols and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
Protocol: To a solution of the aryl halide (1.0 mmol) and the boronic acid (1.2 mmol) in a 2:1 mixture of toluene and water (15 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 mmol) is then added, and the mixture is heated to 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate (30 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[3][4]
Sonogashira Coupling
Protocol: A mixture of the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then stirred at room temperature for 6 hours under an argon atmosphere. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (30 mL) and water (20 mL). The organic layer is washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[2][5]
Buchwald-Hartwig Amination
Protocol: A mixture of the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.02 mmol) in toluene (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C for 18 hours in a sealed tube. After cooling to room temperature, the mixture is diluted with ethyl acetate (30 mL) and filtered through a pad of Celite. The filtrate is washed with water (20 mL) and brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[6][7]
Lithiation
Protocol: To a solution of the aryl halide (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The resulting organolithium species can then be quenched with an appropriate electrophile.[8][9]
Grignard Reagent Formation
Protocol: To a flame-dried flask containing magnesium turnings (1.2 mmol) under an argon atmosphere is added a solution of the aryl halide (1.0 mmol) in anhydrous THF (5 mL) dropwise. A crystal of iodine may be added to initiate the reaction. The reaction mixture is stirred at room temperature until the magnesium is consumed. The resulting Grignard reagent can be used in subsequent reactions.[10][11]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the discussed reactions.
Figure 1: Suzuki-Miyaura Coupling Workflow.
Figure 2: Sonogashira Coupling Workflow.
Figure 3: Buchwald-Hartwig Amination Workflow.
Figure 4: Organometallic Reagent Formation.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. scribd.com [scribd.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Navigating the Reactivity Landscape of Polyhalogenated Aromatics: A Comparative Guide to 1,5-Dibromo-3-ethyl-2-iodobenzene
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of polyhalogenated aromatic compounds is critical for the rational design of synthetic pathways. This guide provides a comparative analysis of the predicted reactivity of 1,5-Dibromo-3-ethyl-2-iodobenzene, a versatile building block in organic synthesis. In the absence of direct experimental validation for this specific molecule in the public domain, this guide leverages established theoretical principles and experimental data from analogous halobenzenes to forecast its chemical behavior in key transformations.
The strategic placement of three halogen atoms—two bromine and one iodine—on a benzene ring, further functionalized with an ethyl group, presents a fascinating case study in chemoselectivity. The inherent differences in the carbon-halogen bond strengths and the electronic effects of the substituents are expected to govern the regioselectivity of various coupling and substitution reactions.
Predicted Reactivity: A Hierarchy of Halogen Lability
Theoretical models and a wealth of experimental data on halobenzenes consistently demonstrate a clear hierarchy in the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This reactivity trend is primarily dictated by the bond dissociation energies (BDEs) of the C-X bonds, with the weaker bonds being more susceptible to oxidative addition to a low-valent metal center, which is often the rate-determining step in catalytic cycles.
The general order of reactivity for aryl halides in these transformations is:
C-I > C-Br > C-Cl > C-F
Based on this principle, the carbon-iodine bond in this compound is predicted to be significantly more reactive than the two carbon-bromine bonds. This differential reactivity is the cornerstone for designing selective sequential functionalization strategies.
Comparative Reactivity in Common Cross-Coupling Reactions
The following table summarizes the predicted reactivity of the different halogen sites in this compound in two of the most prevalent cross-coupling reactions in pharmaceutical and materials chemistry: the Suzuki-Miyaura coupling and the Stille coupling. Both reactions are invaluable for the formation of C-C bonds.[1]
| Reaction | Halogen Site | Predicted Reactivity | Rationale |
| Suzuki-Miyaura Coupling | C2-I | High | The C-I bond is the most labile, facilitating oxidative addition of the palladium catalyst. |
| C1-Br | Low | Significantly less reactive than the C-I bond.[2] | |
| C5-Br | Low | Similar reactivity to the C1-Br bond. | |
| Stille Coupling | C2-I | High | The C-I bond readily undergoes oxidative addition, a key step in the Stille catalytic cycle.[1][3] |
| C1-Br | Low | The C-Br bonds are less prone to react under conditions optimized for the C-I bond. | |
| C5-Br | Low | Similar reactivity to the C1-Br bond. |
The Influence of Substituents: An Electronic and Steric Perspective
The ethyl group at the 3-position and the relative positioning of the halogens introduce additional electronic and steric factors that can modulate the reactivity of the C-X bonds. While the primary determinant of reactivity remains the identity of the halogen, these secondary effects can be significant.
-
Electronic Effects: The ethyl group is a weak electron-donating group, which can slightly increase the electron density of the aromatic ring. This can, in turn, influence the rate of oxidative addition.
-
Steric Hindrance: The proximity of the ethyl group to the C2-I bond and the C1-Br bond may introduce steric hindrance, potentially affecting the approach of the bulky phosphine-ligated palladium catalyst. However, in many standard cross-coupling reactions, this effect is often surmountable.
Hypothetical Experimental Validation Protocols
To empirically validate the predicted reactivity of this compound, a series of well-established experimental protocols can be employed. The following are detailed methodologies for conducting selective Suzuki-Miyaura and Stille cross-coupling reactions.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
Objective: To demonstrate the selective reaction of an arylboronic acid at the C2-iodine position while leaving the C1 and C5-bromine atoms intact.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 1,4-dioxane (10 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add water (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the mono-coupled product.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2-(4-methoxyphenyl)-1,5-dibromo-3-ethylbenzene.
Protocol 2: Selective Stille Coupling at the C-I Bond
Objective: To demonstrate the selective reaction of an organostannane at the C2-iodine position.
Materials:
-
This compound
-
Tributyl(vinyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add anhydrous toluene (15 mL) and stir until all solids are dissolved.
-
Add tributyl(vinyl)tin (1.1 mmol) via syringe.
-
Heat the reaction mixture to 90°C and stir for 6 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF).
-
Stir the mixture vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield 1,5-dibromo-3-ethyl-2-vinylbenzene.
Visualizing the Path from Theory to Validation
The logical flow from established chemical principles to a concrete experimental plan for validating the reactivity of this compound can be visualized as follows:
Caption: Logical workflow from theoretical principles to experimental validation.
The following diagram illustrates a generalized experimental workflow for the selective functionalization of this compound.
Caption: Experimental workflow for sequential functionalization.
References
Safety Operating Guide
Proper Disposal of 1,5-Dibromo-3-ethyl-2-iodobenzene: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 1,5-Dibromo-3-ethyl-2-iodobenzene, a halogenated aromatic compound. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.
Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards and handle its disposal with stringent protocols. As a halogenated organic compound, it is categorized as hazardous waste and requires specific disposal methods.
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[4]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4][6]
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. Halogenated organic compounds must not be mixed with non-halogenated waste streams to avoid complications and increased costs in disposal.[6][7]
Key Segregation Principles:
-
Designated Waste Container: Collect this compound waste in a designated, clearly labeled, and leak-proof container.[6] These containers are often color-coded (e.g., green for halogenated organic wastes) to prevent cross-contamination.[8]
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound" and its concentration or volume.[6][7]
-
Avoid Mixing: Do not mix this compound with other waste categories such as acids, bases, or oxidizers.[2][3][9] Incompatible materials can lead to dangerous chemical reactions.
-
Solid vs. Liquid: If the compound is in a solid form, it should be collected separately from liquid halogenated waste.
Disposal Procedure
The primary and recommended method for the final disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility.[8] These facilities operate at high temperatures and have specialized scrubbers to handle the acidic gases (such as hydrogen bromide and hydrogen iodide) produced during combustion.
Step-by-Step Disposal Protocol:
-
Preparation: Ensure all PPE is correctly worn before handling the waste.
-
Collection: Carefully transfer the this compound waste into the designated halogenated waste container. Avoid overfilling the container; a maximum of 90% capacity is recommended.[7]
-
Sealing and Labeling: Securely close the container lid.[6][7] Ensure the hazardous waste label is complete and accurate.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Follow their specific procedures for waste transfer.
Emergency Procedures
In case of a spill or exposure:
-
Spill: For a small spill, use an inert absorbent material to contain the substance.[6] Collect the absorbed material and place it in the designated halogenated waste container. Ensure the area is well-ventilated. For larger spills, evacuate the area and contact your EHS department immediately.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][3][4] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3][4] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][2][3][4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H7Br2I | N/A |
| Hazards of Similar Compounds | ||
| Skin Irritation | Category 2 | [1][2][3][4][5] |
| Eye Irritation | Category 2 | [1][2][3][4][5] |
| Disposal Parameters | ||
| Waste Category | Halogenated Organic Waste | [8][10] |
| Recommended Disposal Method | Incineration | [8] |
| Container Fill Level | < 90% | [7] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. ethz.ch [ethz.ch]
- 8. bucknell.edu [bucknell.edu]
- 9. fishersci.com [fishersci.com]
- 10. uakron.edu [uakron.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
